molecular formula C9H7NO3 B3021054 3-(3-Nitrophenyl)acrylaldehyde CAS No. 56578-39-3

3-(3-Nitrophenyl)acrylaldehyde

Cat. No.: B3021054
CAS No.: 56578-39-3
M. Wt: 177.16 g/mol
InChI Key: JKTVNBZTQKQRSH-DUXPYHPUSA-N
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Description

3-(3-Nitrophenyl)acrylaldehyde (CAS 56578-39-3) is a high-purity chemical compound with the molecular formula C 9 H 7 NO 3 and a molecular weight of 177.16 g/mol . This compound features an (E)-configured acrylaldehyde group, as represented by its canonical SMILES structure, O=C/C=C/C1=CC=CC( N+ =O)=C1 . It is of significant interest in medicinal chemistry and oncology research, particularly in the development of novel anti-cancer agents. Recent scientific investigations have identified this specific nitrocinnamaldehyde analogue, referred to as CAD-14 in studies, as a highly promising lead compound . It exhibits potent activity against multiple melanoma cell lines (A375, A875, and SK-MEL-1), demonstrating IC 50 values in the sub-micromolar range (0.58 µM to 0.82 µM), which is nearly 80 times stronger than the parent compound cinnamaldehyde and about 15 times more potent than the positive control drug dacarbazine . The preliminary molecular mechanism studies indicate that its anti-melanoma effects are achieved by inhibiting the p38 signaling pathway to induce apoptosis and by suppressing tumor growth through the inhibition of ENO1 expression . Furthermore, in vivo studies have suggested that this compound may exhibit a favorable safety and tolerability profile compared to cinnamaldehyde . This product is strictly intended for research purposes in laboratory settings. All products are for Research Use Only and are not intended for diagnostic or therapeutic applications involving humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(3-nitrophenyl)prop-2-enal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c11-6-2-4-8-3-1-5-9(7-8)10(12)13/h1-7H/b4-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKTVNBZTQKQRSH-DUXPYHPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601300926
Record name (2E)-3-(3-Nitrophenyl)-2-propenal
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Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56578-39-3, 1504-76-3
Record name (2E)-3-(3-Nitrophenyl)-2-propenal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56578-39-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cinnamaldehyde, m-nitro-
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2E)-3-(3-Nitrophenyl)-2-propenal
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Foundational & Exploratory

"3-(3-Nitrophenyl)acrylaldehyde" synthesis via Claisen-Schmidt condensation

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide on the Claisen-Schmidt Condensation Protocol

Executive Summary

This technical guide details the synthesis of 3-(3-Nitrophenyl)acrylaldehyde (also known as m-nitrocinnamaldehyde) utilizing a modified Claisen-Schmidt condensation . While the Claisen-Schmidt reaction is classically associated with the synthesis of


-unsaturated ketones (chalcones), this guide applies the same fundamental cross-aldol principles to the condensation of 3-nitrobenzaldehyde  with acetaldehyde .

Target Audience: Medicinal chemists and process engineers focusing on Michael acceptors and heterocyclic precursors.

Key Technical Challenge: The primary difficulty in this synthesis is the high reactivity of acetaldehyde, which is prone to self-aldolization (forming crotonaldehyde) and polymerization in basic media. This protocol utilizes a cryogenic controlled-addition strategy to kinetically favor the cross-condensation over the homo-coupling of acetaldehyde.

Mechanistic Analysis

The reaction proceeds via a base-catalyzed cross-aldol condensation followed by dehydration (E1cB mechanism). The 3-nitro group on the benzaldehyde ring acts as an electron-withdrawing group (EWG) via the inductive effect (-I), significantly increasing the electrophilicity of the carbonyl carbon, thereby facilitating nucleophilic attack.

Reaction Pathway[1][2][3][4][5][6][7][8][9][10]
  • Enolate Formation: Base abstracts an

    
    -proton from acetaldehyde.[1]
    
  • Nucleophilic Attack: The acetaldehyde enolate attacks the highly electrophilic 3-nitrobenzaldehyde.

  • Dehydration: The resulting

    
    -hydroxy aldehyde undergoes base-catalyzed elimination of water to form the conjugated enal system.
    

ReactionMechanism Reactants Reactants 3-Nitrobenzaldehyde + Acetaldehyde Enolate Enolate Formation (Acetaldehyde Anion) Reactants->Enolate OH⁻ / < 5°C Intermediate Aldol Adduct (β-Hydroxy Aldehyde) Enolate->Intermediate Nucleophilic Attack SideRxn Side Reaction: Acetaldehyde Self-Condensation Enolate->SideRxn If Temp > 10°C Elimination Dehydration (-H₂O) Intermediate->Elimination Base Catalysis Product Product 3-(3-Nitrophenyl)acrylaldehyde Elimination->Product Thermodynamic Control

Figure 1: Mechanistic pathway highlighting the critical branch point where temperature control prevents acetaldehyde self-condensation.

Experimental Protocol

Safety Note: Acetaldehyde is highly volatile (b.p. 20.2°C) and flammable. 3-Nitrobenzaldehyde is an irritant. All operations must be performed in a fume hood.

3.1 Materials & Reagents
ReagentRoleEquiv.Notes
3-Nitrobenzaldehyde Electrophile1.0Solid, ensure fine powder for solubility.
Acetaldehyde Nucleophile2.5Excess required to offset evaporative loss and self-aldol.
Sodium Hydroxide (20%) Catalyst0.5Add dropwise; catalytic amount prevents Cannizzaro side-rxn.
Ethanol (95%) SolventN/ASolubilizes the aromatic aldehyde.[11][12]
Acetic Anhydride Optional-Can be used in alternative Perkin-type variations.
3.2 Step-by-Step Methodology

Step 1: Pre-Cooling and Solubilization Dissolve 3-nitrobenzaldehyde (15.1 g, 100 mmol) in 95% Ethanol (50 mL) in a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer.

  • Critical Control Point: Immerse the flask in an ice-salt bath to lower the internal temperature to -5°C to 0°C .

Step 2: Controlled Addition (The "Claisen" Phase) Add Acetaldehyde (11.0 g, ~14 mL, 250 mmol) to the cold solution.

  • Note: The acetaldehyde must be pre-cooled. Add it quickly to the solution to minimize evaporation, but ensure the system remains sealed immediately after.

Step 3: Catalyst Introduction Add the 20% NaOH solution (approx. 10 mL) dropwise over 30 minutes.

  • Observation: The solution will likely darken (yellow/orange) due to the formation of the phenolate-like species and the conjugated system.

  • Temperature Alert: Do not allow the temperature to rise above 5°C . Higher temperatures favor the formation of crotonaldehyde (acetaldehyde self-condensation).

Step 4: Reaction Propagation Once addition is complete, allow the mixture to stir at 0°C for 2 hours. Then, remove the ice bath and allow the mixture to warm to room temperature slowly over 1 hour.

  • Why? The initial cold phase secures the cross-aldol coupling. The warming phase promotes the E1cB dehydration to form the double bond.

Step 5: Isolation & Workup Acidify the reaction mixture with dilute Acetic Acid (to pH ~5-6) to quench the enolate.

  • Precipitation: The product often precipitates as a solid upon acidification and dilution with cold water (100 mL).

  • Filtration: Filter the crude solid.[13] If an oil forms, extract with Dichloromethane (DCM), wash with brine, dry over MgSO₄, and evaporate.

3.3 Purification

Recrystallize the crude solid from hot Ethanol or a Toluene/Hexane mixture.

  • Target Appearance: Pale yellow to brownish needles.

  • Melting Point: 114–116°C (Lit. value for m-isomer).

Workflow Visualization

Workflow cluster_setup Phase 1: Setup cluster_rxn Phase 2: Reaction cluster_workup Phase 3: Workup Step1 Dissolve 3-Nitrobenzaldehyde in EtOH Step2 Cool to -5°C (Ice-Salt Bath) Step1->Step2 Step3 Add Acetaldehyde (Excess, Pre-cooled) Step2->Step3 Step4 Dropwise NaOH Addition (Maintain T < 5°C) Step3->Step4 Step5 Stir 2h @ 0°C Warm to RT over 1h Step4->Step5 Step6 Acidify with Acetic Acid Dilute with Water Step5->Step6 Step7 Filter Precipitate or Extract (DCM) Step6->Step7 Step8 Recrystallize (Ethanol) Step7->Step8

Figure 2: Operational workflow emphasizing the critical temperature-controlled addition phase.

Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Low Yield / Tar Formation Acetaldehyde polymerization (Self-Aldol).Reduce temperature to -10°C; Add NaOH more slowly; Ensure acetaldehyde is fresh.
Product is Oily Incomplete dehydration or solvent trapping.Ensure full warming to RT after initial reaction; Use seed crystal during recrystallization.
Starting Material Recovery Enolate failed to attack electrophile.Check quality of NaOH; 3-nitrobenzaldehyde may be wet (dry it first).

Modern Alternative: For pharmaceutical-grade purity where trace polymers are unacceptable, consider using Acetaldehyde Diethyl Acetal as a masked equivalent. This requires acidic hydrolysis in situ but avoids the basic polymerization of free acetaldehyde [1].

References
  • Organic Syntheses. "o-Nitrocinnamaldehyde." Org.[3] Synth.1953 , 33, 60. (Protocol adapted for m-isomer based on electronic similarity).

  • BenchChem. "Reaction mechanism of 3-Nitrobenzaldehyde with acetophenone (Claisen-Schmidt)." BenchChem Application Notes. (Provides foundational base-catalyzed mechanism for nitro-benzaldehyde derivatives).

  • Vedantu. "Acetaldehyde Reaction with NaOH (Aldol Mechanism)." (Mechanistic grounding for acetaldehyde enolate behavior).

  • ScienceDirect/Elsevier. "Claisen-Schmidt Condensation - an overview." (General reference for solvent/base selection in cross-aldol condensations).

Sources

"3-(3-Nitrophenyl)acrylaldehyde" CAS number and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-(3-Nitrophenyl)acrylaldehyde (commonly known as 3-nitrocinnamaldehyde), a critical intermediate in organic synthesis and medicinal chemistry.[1]

Executive Summary

3-(3-Nitrophenyl)acrylaldehyde is an


-unsaturated aldehyde belonging to the cinnamaldehyde class.[1][2] It serves as a versatile "Michael acceptor" in organic synthesis, allowing for the introduction of the 3-nitrophenyl moiety into complex scaffolds.[1] Its primary utility lies in its dual reactivity: the aldehyde group allows for condensation and oxidation/reduction reactions, while the alkene functionality permits cycloadditions and nucleophilic conjugate additions. It is a key building block for pharmaceuticals, particularly in the synthesis of dihydropyridines (calcium channel blockers) and various heterocyclic anti-cancer agents.

Chemical Identity & Physicochemical Properties

Nomenclature & Identifiers
Parameter Details
Common Name 3-Nitrocinnamaldehyde
Systematic Name (2E)-3-(3-Nitrophenyl)prop-2-enal
Synonyms m-Nitrocinnamaldehyde; 3-(3-Nitrophenyl)-2-propenal; 3-Nitro-cinnamal
CAS Number 1504-76-3 (General/Trans); 56578-39-3 (E-isomer specific)
Molecular Formula C

H

NO

SMILES O=c1cccc(\C=C\C=O)c1
Physical Properties
Property Value Note
Molecular Weight 177.16 g/mol
Physical State Solid (Crystalline powder)Typically yellow to brownish-yellow
Melting Point 100–105 °C (Estimated)Note: Isomers melt at 124°C (ortho) and 140°C (para).[1][2][3] The meta isomer is typically lower melting but solid.
Boiling Point ~337 °CPredicted at 760 mmHg
Solubility Soluble in organic solvents (DCM, EtOAc, Ethanol); Insoluble in water

Synthesis & Production Protocols

The industrial and laboratory standard for synthesizing 3-nitrocinnamaldehyde is the Claisen-Schmidt Aldol Condensation .[1] Unlike chalcone synthesis (which uses acetophenone), this protocol uses acetaldehyde to yield the cinnamaldehyde derivative.

Core Reaction

[1]
Detailed Experimental Protocol

Safety Note: Acetaldehyde is highly volatile (BP 20.2°C) and flammable.[1] Perform all steps in a fume hood.

Reagents:

  • 3-Nitrobenzaldehyde (15.1 g, 100 mmol)[1]

  • Acetaldehyde (freshly distilled, 10-15 mL, excess)[1]

  • Sodium Hydroxide (20% aqueous solution)[1]

  • Ethanol (95%)[4][5]

Step-by-Step Methodology:

  • Preparation : Dissolve 3-nitrobenzaldehyde (15.1 g) in Ethanol (100 mL) in a round-bottom flask equipped with a magnetic stir bar and a thermometer.

  • Cooling : Cool the solution to 0–5 °C using an ice-salt bath. Critical: Low temperature prevents the self-polymerization of acetaldehyde.[1]

  • Addition : Add Acetaldehyde (10 mL) to the cold solution.

  • Catalysis : Add the 20% NaOH solution (approx. 5-10 mL) dropwise over 30 minutes, maintaining the temperature below 5 °C. The solution will darken (yellow/brown) indicating enolate formation.[1]

  • Reaction : Stir at 0–5 °C for 2 hours, then allow the mixture to slowly warm to room temperature over 1 hour.

  • Quenching : Acidify the mixture slightly with dilute acetic acid or HCl to neutralize the base (pH ~6-7).

  • Isolation :

    • Pour the reaction mixture into ice-cold water (300 mL) with vigorous stirring.

    • The product will precipitate as a yellow solid.[6]

    • Filter the solid using a Buchner funnel and wash with cold water.[6][7]

  • Purification : Recrystallize from hot ethanol or an ethanol/water mixture to obtain pure yellow needles.[1]

Reaction Mechanism (Graphviz Visualization)

The following diagram illustrates the base-catalyzed mechanism: enolate formation from acetaldehyde, nucleophilic attack on the benzaldehyde, and subsequent dehydration.[1]

AldolMechanism Acetaldehyde Acetaldehyde (CH3CHO) Enolate Enolate Ion (-CH2-CHO) Acetaldehyde->Enolate Deprotonation (-H2O) Base Base (OH-) Base->Enolate Intermediate Beta-Hydroxy Aldehyde Enolate->Intermediate Nucleophilic Attack on Carbonyl NitroBenz 3-Nitrobenzaldehyde (Electrophile) NitroBenz->Intermediate Product 3-Nitrocinnamaldehyde (Conjugated Product) Intermediate->Product Dehydration (-H2O) (E1cB Mechanism)

Caption: Step-wise mechanism of the Claisen-Schmidt condensation yielding 3-nitrocinnamaldehyde.

Synthetic Utility & Applications

3-Nitrocinnamaldehyde is a "linchpin" intermediate.[1] Its reactivity profile allows it to be transformed into various functional classes.[1]

Key Transformations
  • Selective Reduction :

    • To Alcohol: Reduction with NaBH

      
       (often with CeCl
      
      
      
      - Luche reduction) yields 3-nitrocinnamyl alcohol .[1]
    • To Amine: Catalytic hydrogenation (Pd/C) reduces the nitro group to an amino group, yielding 3-aminocinnamaldehyde or fully reduced 3-(3-aminophenyl)propanol depending on conditions.[1]

  • Oxidation :

    • Oxidation (e.g., Pinnick oxidation or Ag

      
      O) yields 3-nitrocinnamic acid , a precursor for amide coupling.[1]
      
  • Heterocycle Formation :

    • Reaction with hydrazines yields pyrazolines .[1]

    • Reaction with hydroxylamine yields oximes/isoxazoles .[1]

Application Workflow

Applications Start 3-Nitrocinnamaldehyde Acid 3-Nitrocinnamic Acid (Oxidation) Start->Acid Alcohol 3-Nitrocinnamyl Alcohol (Luche Reduction) Start->Alcohol Chalcone Chalcone Derivatives (Claisen-Schmidt) Start->Chalcone Heterocycle Pyrazolines/Isoxazoles (Cyclization) Start->Heterocycle Drug Pharmaceuticals (e.g. Cilnidipine intermediates) Acid->Drug Material Photosensitive Polymers Alcohol->Material Heterocycle->Drug

Caption: Synthetic divergence from the 3-nitrocinnamaldehyde scaffold.[1]

Safety & Handling

  • Hazards : Classified as an Irritant (Xi) .[1]

    • H315 : Causes skin irritation.[1]

    • H319 : Causes serious eye irritation.[1]

    • H335 : May cause respiratory irritation.[1]

  • Storage : Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C . Aldehydes are prone to air oxidation to the corresponding carboxylic acid over time.

  • Handling : Use standard PPE (gloves, goggles).[1] Avoid inhalation of dust.

References

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 5380721, 3-(3-Nitrophenyl)acrylaldehyde. Retrieved from [Link][1]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical. (General reference for Aldol Condensation protocols).

Sources

Technical Guide: Molecular Architecture and Conformational Dynamics of 3-(3-Nitrophenyl)acrylaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(3-Nitrophenyl)acrylaldehyde (CAS: 1504-76-3), commonly known as m-nitrocinnamaldehyde, represents a critical scaffold in the synthesis of heterocyclic pharmaceuticals and Michael acceptor probes. Its utility stems from the synergistic electronic effects of the electron-withdrawing nitro group at the meta position and the conjugated enal system. This guide provides a definitive analysis of its structural conformation, a self-validating synthesis protocol, and spectroscopic characterization standards required for high-integrity drug development workflows.

Molecular Architecture & Electronic Landscape

Structural Connectivity

The molecule consists of a benzene ring substituted at the 3-position (meta) with a nitro group (-NO₂) and at the 1-position with an acrylaldehyde side chain (-CH=CH-CHO).

  • IUPAC Name: (2E)-3-(3-Nitrophenyl)prop-2-enal

  • Molecular Formula: C₉H₉NO₃[1]

  • Molecular Weight: 177.16 g/mol [2][3][4][5][6]

  • SMILES: [O-]c1cccc(c1)/C=C/C=O

Electronic Distribution

The meta-nitro group exerts a strong inductive (-I) and mesomeric (-M) electron-withdrawing effect, significantly deactivating the aromatic ring. However, its meta positioning means it does not directly conjugate with the enal system in the ground state, preserving the electrophilicity of the


-carbon in the acrylaldehyde tail. This makes the molecule a selective Michael acceptor , highly reactive toward soft nucleophiles (e.g., thiols in cysteine proteases).
Conformational Dynamics

The biological activity and reactivity of m-nitrocinnamaldehyde are dictated by two primary conformational degrees of freedom:

  • Geometric Isomerism (E/Z): The E (trans) isomer is thermodynamically dominant (>98%) due to the steric hindrance present in the Z (cis) form between the phenyl ring and the aldehyde oxygen.

  • Rotational Isomerism (s-cis/s-trans): Rotation around the C2-C3 single bond (between the alkene and the carbonyl) creates two planar conformers:

    • s-trans: The C=C and C=O bonds are anti-parallel (dihedral angle ~180°). This is generally the global minimum due to dipole minimization.

    • s-cis: The C=C and C=O bonds are parallel (dihedral angle ~0°).

The nitro group itself can rotate relative to the phenyl ring, but crystal structures of similar derivatives suggest it lies nearly coplanar to maximize resonance stabilization, unless sterically perturbed.

Conformation E_Isomer E-Isomer (Thermodynamic Major) Trans-alkene geometry s_trans s-trans Conformer (Global Minimum) Dipoles Opposed E_Isomer->s_trans  Major Population   s_cis s-cis Conformer (Local Minimum) Steric Strain E_Isomer->s_cis  Minor Population   Reactivity Michael Addition Substrate s_trans->Reactivity  High Electrophilicity   s_cis->Reactivity  Altered Sterics  

Figure 1: Conformational energy landscape of 3-(3-Nitrophenyl)acrylaldehyde showing the dominance of the E, s-trans form.[6][7]

Self-Validating Synthesis Protocol

Objective: Synthesize high-purity (E)-3-(3-nitrophenyl)acrylaldehyde via Claisen-Schmidt condensation. Mechanism: Base-catalyzed aldol condensation between 3-nitrobenzaldehyde and acetaldehyde.

Reagents & Equipment
  • Reactants: 3-Nitrobenzaldehyde (1.0 eq), Acetaldehyde (2.5 eq - excess required due to self-condensation risk).

  • Catalyst: 10% NaOH or KOH (aq).

  • Solvent: Ethanol/Water (1:1).

  • Validation: TLC (Silica gel, Hexane:EtOAc 7:3), UV lamp (254 nm).

Step-by-Step Methodology

Step 1: Pre-Cooling (Critical Control Point) Dissolve 3-nitrobenzaldehyde (15.1 g, 100 mmol) in Ethanol (100 mL). Cool the solution to 0–5°C in an ice-salt bath.

  • Causality: Low temperature prevents the polymerization of acetaldehyde and suppresses the Cannizzaro reaction of the benzaldehyde.

Step 2: Controlled Addition Add Acetaldehyde (11.0 g, 250 mmol) to the cooled solution. Then, add 10% NaOH solution (5 mL) dropwise over 30 minutes, maintaining internal temperature <10°C.

  • Visual Check: Solution will turn yellow/orange as the enolate forms and condensation proceeds.

Step 3: Reaction Monitoring Stir at 0–5°C for 2 hours, then allow to warm to room temperature for 1 hour.

  • Validation: Perform TLC.[8][9] Starting material (Rf ~0.6) should disappear; Product spot (Rf ~0.4) should appear.[2][6] If starting material persists, add 0.5 eq more acetaldehyde.

Step 4: Acidification & Isolation Acidify the mixture with dilute HCl to pH ~5 to quench the catalyst.

  • Observation: A pale yellow precipitate should form.

  • Workup: Filter the solid.[8][9] If oil forms, extract with Dichloromethane (DCM), wash with brine, dry over MgSO₄, and concentrate.

Step 5: Purification Recrystallize from hot Ethanol/Water (9:1).

  • Success Criteria: Fine, pale-yellow needles. Melting Point: 126–128°C.

SynthesisWorkflow Start Start: 3-Nitrobenzaldehyde + Ethanol Cool Cool to 0-5°C (Prevent Polymerization) Start->Cool Add Add Acetaldehyde + Dropwise NaOH Cool->Add Monitor Monitor: TLC Check (Hex:EtOAc 7:3) Add->Monitor Monitor->Add  Incomplete   Quench Quench: HCl to pH 5 (Precipitate forms) Monitor->Quench  Complete   Purify Recrystallize: EtOH/H2O (9:1) Quench->Purify Final Pure (E)-3-(3-Nitrophenyl)acrylaldehyde Purify->Final

Figure 2: Process flow for the regioselective synthesis of the target compound.

Spectroscopic Characterization

To ensure scientific integrity, the synthesized compound must meet the following spectroscopic standards. The large coupling constant (


) of the alkene protons is the definitive proof of the E-configuration.
Table 1: Standardized NMR & Physical Data
ParameterValue / RangeStructural Assignment
Physical State Pale yellow needles-
Melting Point 126 – 128 °C-
¹H NMR (DMSO-d₆) ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

9.75 (d,

Hz, 1H)
Aldehyde (-CHO) proton.[1] Doublet due to coupling with alkene H.

7.95 (d,

Hz, 1H)

-Alkene
proton. Large

confirms trans (E) geometry.

7.05 (dd,

Hz, 1H)

-Alkene
proton.

8.52 (s, 1H)
H-2 (Aromatic) . Isolated between nitro and alkyl groups.[1][5][6]

8.25 (d, 1H), 8.10 (d, 1H)
H-4, H-6 (Aromatic) . Ortho to nitro/alkyl.[1][6]

7.75 (t, 1H)
H-5 (Aromatic) . Meta to nitro/alkyl.[1][6]
IR (ATR) 1680 cm⁻¹C=O Stretch (Conjugated Aldehyde)
1530, 1350 cm⁻¹NO₂ Asymmetric/Symmetric Stretch

Applications in Drug Discovery[7]

Covalent Inhibition Probes

The


-unsaturated aldehyde moiety serves as a "warhead" for designing Targeted Covalent Inhibitors (TCIs). The electrophilic 

-carbon undergoes Michael addition with nucleophilic cysteine residues in protein active sites.
  • Mechanism: Reversible or irreversible covalent bonding.

  • Selectivity: The meta-nitro group modulates the electrophilicity, making it less reactive (and potentially more selective) than para-nitro variants.

Synthetic Intermediate

It is a precursor for:

  • 3-(3-Nitrophenyl)propylamine: Via reductive amination.

  • Quinolines: Via Skraup or Doebner-Miller synthesis.

  • Chalcones: Via Claisen-Schmidt condensation with acetophenones (acting as the aldehyde component).[7]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 5354135, 3-Nitrocinnamaldehyde. Retrieved February 4, 2026 from [Link]

  • Organic Syntheses. o-Nitrocinnamaldehyde (Procedure analogous for m-isomer). Coll. Vol. 4, p.722 (1963). Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. Synthesis and characterization of cinnamaldehyde derivatives. Retrieved from [Link]

Sources

An In-depth Technical Guide to Nitrocinnamaldehydes: From Historical Discovery to Modern Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of nitrocinnamaldehydes, a class of organic compounds with significant historical context and burgeoning potential in contemporary drug development. Intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, this document delves into the foundational discovery, synthesis methodologies, chemical properties, and therapeutic applications of these intriguing molecules. Our narrative emphasizes the causality behind experimental choices and provides validated protocols to ensure scientific integrity and reproducibility.

Historical Context and Discovery: A Legacy of Aromatic Chemistry

The story of nitrocinnamaldehydes is intrinsically linked to the broader history of aromatic chemistry and the exploration of natural products. The parent compound, cinnamaldehyde, the primary constituent of cinnamon oil, was first isolated in 1834 by Jean-Baptiste Dumas and Eugène-Melchior Péligot. Its structure was later elucidated by the German chemist Emil Erlenmeyer in 1866. This foundational work on cinnamaldehyde paved the way for the synthesis and investigation of its derivatives.

The introduction of the nitro group onto the cinnamaldehyde scaffold was a logical progression in the systematic exploration of aromatic substitutions and their influence on chemical reactivity and biological activity. Early methods for the synthesis of nitrocinnamaldehydes emerged from the foundational reactions of organic chemistry.

One of the seminal approaches for synthesizing a related nitroaromatic compound, indigo, was the Baeyer-Drewsen indigo synthesis developed in 1882 by Adolf von Baeyer and Viggo Drewsen.[1][2] This reaction, involving the condensation of 2-nitrobenzaldehyde with acetone, is classified as an aldol condensation and provided a conceptual framework for the synthesis of other nitroaromatic aldehydes.[1][2][3][4]

The direct nitration of cinnamaldehyde was also explored. An early and significant contribution was made by Baeyer and Drewsen in 1883, who reported the nitration of cinnamaldehyde in acetic anhydride to yield o-nitrocinnamaldehyde.[5] This method was notable for its selectivity, producing the ortho isomer as the primary product.[5] Subsequent work by others, such as Diehl and Einhorn in 1885, further refined the understanding of cinnamaldehyde nitration.[5] It was established that direct nitration using a mixture of potassium nitrate and sulfuric acid yields a mixture of both o-nitrocinnamaldehyde and p-nitrocinnamaldehyde.[5]

Another key synthetic strategy that became central to the creation of nitrocinnamaldehyde derivatives is the Claisen-Schmidt condensation. Named after Rainer Ludwig Claisen and J. G. Schmidt, who independently reported on this type of reaction in the 1880s, this condensation involves the reaction of an aldehyde or ketone with an aromatic carbonyl compound in the presence of a base to form an α,β-unsaturated carbonyl compound.[6][7][8] This reaction has proven to be a versatile and efficient method for synthesizing a wide array of chalcones and related structures, including derivatives of nitrocinnamaldehyde.[7][9]

These early synthetic explorations laid the groundwork for the future investigation of nitrocinnamaldehydes, transitioning them from chemical curiosities to molecules of significant interest for their biological activities.

Synthesis and Characterization: A Practical Approach

The synthesis of nitrocinnamaldehydes can be approached through several well-established methods. The choice of method often depends on the desired isomer (ortho, meta, or para) and the available starting materials. Here, we detail a reliable protocol for the synthesis of o-nitrocinnamaldehyde via the direct nitration of cinnamaldehyde, a method adapted from the foundational work in the field.

Experimental Protocol: Synthesis of o-Nitrocinnamaldehyde

This protocol is based on the procedure published in Organic Syntheses, which provides a robust and validated method.[5]

Materials:

  • Freshly distilled cinnamaldehyde

  • Acetic anhydride

  • Concentrated nitric acid (sp. gr. 1.42)

  • Glacial acetic acid

  • 20% Hydrochloric acid

  • 95% Ethanol (for recrystallization)

  • Ice-salt mixture

  • 1-L three-necked round-bottomed flask

  • Dropping funnel

  • Mechanical stirrer

  • Büchner funnel

Procedure:

  • Reaction Setup: In a 1-L three-necked round-bottomed flask equipped with a dropping funnel and a mechanical stirrer, add 55.5 g (50 ml, 0.42 mole) of freshly distilled cinnamaldehyde and 225 ml of acetic anhydride. The use of freshly distilled cinnamaldehyde is crucial to avoid side reactions from the corresponding carboxylic acid that forms upon air oxidation.

  • Cooling: Cool the flask in an ice-salt bath until the temperature of the solution is between 0–5 °C. Maintaining a low temperature is critical to control the exothermic nitration reaction and prevent the formation of byproducts.

  • Nitrating Mixture Preparation: Prepare the nitrating mixture by slowly adding 18 ml of concentrated nitric acid to 50 ml of glacial acetic acid, while cooling.

  • Addition of Nitrating Agent: Add the nitrating mixture dropwise to the stirred cinnamaldehyde solution over a period of 3–4 hours. The slow addition rate is essential to maintain the reaction temperature below 5 °C.

  • Warming and Standing: After the addition is complete, allow the mixture to slowly warm to room temperature. Stopper the flask and let the reaction mixture stand for 2 days. This allows the reaction to proceed to completion.

  • Hydrolysis and Precipitation: After two days, cool the solution and cautiously add 20% hydrochloric acid until a precipitate begins to form. The addition of hydrochloric acid hydrolyzes the excess acetic anhydride in a highly exothermic reaction, so careful and slow addition is paramount.

  • Isolation of Crude Product: Cool the solution in an ice bath to ensure complete precipitation of the o-nitrocinnamaldehyde. Collect the light-yellow needles by suction filtration using a Büchner funnel and allow them to air dry.

  • Purification by Recrystallization: The crude product can be purified by recrystallization from 95% ethanol to yield pure o-nitrocinnamaldehyde with a melting point of 126–127 °C.[5]

Expected Yield: 27–34 g (36–46% of theoretical).[5]

Characterization of Nitrocinnamaldehydes

The structural elucidation and confirmation of purity for nitrocinnamaldehydes are achieved through a combination of spectroscopic and physical methods.

Propertyo-Nitrocinnamaldehydep-Nitrocinnamaldehyde
Molecular Formula C₉H₇NO₃C₉H₇NO₃
Molecular Weight 177.16 g/mol [4]177.16 g/mol [10]
Appearance Pale yellow crystalline powder[11]Solid
Melting Point 124-126 °C[11]140-143 °C[12]
CAS Number 1466-88-2[11]1734-79-8[13]

Spectroscopic Data:

  • Infrared (IR) Spectroscopy: The IR spectrum of nitrocinnamaldehyde will show characteristic absorption bands for the aldehyde carbonyl group (C=O) typically around 1685-1705 cm⁻¹, the carbon-carbon double bond (C=C) of the alkene and aromatic ring, and the nitro group (NO₂) with strong absorptions around 1520 cm⁻¹ (asymmetric stretch) and 1340 cm⁻¹ (symmetric stretch). The NIST WebBook provides reference spectra for p-nitrocinnamaldehyde.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum provides detailed structural information. For o-nitrocinnamaldehyde, the aldehydic proton will appear as a doublet at around 9.8 ppm. The vinyl protons will appear as doublets or doublets of doublets in the 6.5-8.0 ppm region, and the aromatic protons will also be in this region, with splitting patterns indicative of the ortho substitution.[15] For p-nitrocinnamaldehyde, a ¹H NMR spectrum is available on ChemicalBook, showing the aldehydic proton at ~9.8 ppm and distinct signals for the vinyl and aromatic protons.[16]

    • ¹³C NMR: The carbon NMR spectrum will show a characteristic peak for the carbonyl carbon at around 193 ppm. The aromatic and vinyl carbons will appear in the 120-150 ppm range. PubChem provides access to ¹³C NMR data for o-nitrocinnamaldehyde.[17]

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z 177. The fragmentation pattern will be characteristic of the molecule, with losses of NO₂, CO, and other small fragments. The NIST WebBook provides the mass spectrum for p-nitrocinnamaldehyde.[13]

Applications in Drug Development: Targeting Key Signaling Pathways

Nitrocinnamaldehyde and its derivatives have emerged as promising scaffolds in drug discovery, exhibiting a range of biological activities, most notably as anticancer and antimicrobial agents. Their mechanism of action often involves the modulation of critical cellular signaling pathways that are dysregulated in disease.

Anticancer Activity and Mechanism of Action

Numerous studies have demonstrated the potential of nitrocinnamaldehyde derivatives as anticancer agents. For instance, chalcone derivatives of 2-nitrocinnamaldehyde have shown cytotoxicity against MCF-7 breast cancer cells.[18][19] The anticancer effects of these compounds are often attributed to their ability to interfere with key signaling pathways that regulate cell proliferation, survival, and apoptosis.

One of the primary targets is the Nuclear Factor-kappa B (NF-κB) signaling pathway . NF-κB is a transcription factor that plays a pivotal role in inflammation and cancer.[20] In many cancers, the NF-κB pathway is constitutively active, promoting cell survival and proliferation. Cinnamaldehyde and its derivatives have been shown to inhibit the activation of NF-κB.[20][21] This inhibition can occur through various mechanisms, including preventing the degradation of the inhibitory IκB proteins, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus to activate target gene expression.[22]

The PI3K/Akt signaling pathway is another critical pathway in cancer that is often targeted by cinnamaldehyde derivatives. This pathway is a central regulator of cell growth, proliferation, and survival.[23][24] Aberrant activation of the PI3K/Akt pathway is common in many cancers.

The Wnt/β-catenin signaling pathway is also implicated. This pathway is crucial for embryonic development and tissue homeostasis, and its dysregulation is a hallmark of many cancers.[25][26][27][28][29]

Below is a diagram illustrating the simplified NF-κB signaling pathway and the potential point of inhibition by nitrocinnamaldehyde derivatives.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_Nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Cell Surface Receptor (e.g., TNFR, TLR4) Stimuli->Receptor IKK_complex IKK Complex (IKKα/β/γ) Receptor->IKK_complex Activation IkB IκB IKK_complex->IkB Phosphorylation Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB (p50/p65) NFkB_active Active NF-κB (p50/p65) NFkB->NFkB_active Release and Activation NFkB_IkB NF-κB-IκB Complex (Inactive) Nucleus Nucleus NFkB_active->Nucleus Nuclear Translocation Gene_Expression Target Gene Expression (Inflammation, Proliferation, Survival) NFkB_active->Gene_Expression Binds to DNA Nitrocinnamaldehyde Nitrocinnamaldehyde Derivatives Nitrocinnamaldehyde->IKK_complex Inhibition

Caption: Simplified NF-κB signaling pathway and potential inhibition by nitrocinnamaldehyde derivatives.

Antimicrobial and Antibiofilm Activity

Nitrocinnamaldehydes have demonstrated significant antimicrobial activity against a range of bacteria and fungi. The introduction of a nitro group, an electron-withdrawing group, on the aromatic ring of cinnamaldehyde can enhance its antimicrobial properties. Studies have shown that both 2-nitrocinnamaldehyde and 4-nitrocinnamaldehyde possess greater activity in inhibiting the bioluminescence of V. harveyi compared to the parent cinnamaldehyde. Furthermore, nitrocinnamaldehyde derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria and can inhibit biofilm formation, a key factor in chronic infections and antibiotic resistance.

Quality Control and Analysis: Ensuring Purity and Identity

Rigorous quality control is essential in both research and development settings. Thin-layer chromatography (TLC) is a rapid and effective technique for monitoring reaction progress and assessing the purity of the synthesized nitrocinnamaldehydes.

Experimental Protocol: Thin-Layer Chromatography (TLC) Analysis

Materials:

  • TLC plates (silica gel 60 F₂₅₄)

  • Developing chamber

  • Capillary spotters

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • UV lamp (254 nm)

  • Sample of synthesized nitrocinnamaldehyde dissolved in a suitable solvent (e.g., dichloromethane or ethyl acetate)

Procedure:

  • Plate Preparation: Using a pencil, gently draw a baseline about 1 cm from the bottom of a TLC plate.[30]

  • Spotting: Use a capillary spotter to apply a small spot of the dissolved sample onto the baseline.[31] The spot should be small and concentrated to ensure good separation.

  • Developing the Chromatogram: Place a small amount of the chosen eluent into the developing chamber and cover it to allow the atmosphere inside to become saturated with solvent vapor. Place the spotted TLC plate into the chamber, ensuring the baseline is above the eluent level.[31]

  • Elution: Allow the eluent to ascend the plate by capillary action.[31]

  • Visualization: Once the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.[31] Visualize the spots under a UV lamp. Nitrocinnamaldehydes are UV-active and will appear as dark spots.

  • Rf Value Calculation: Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).[30] The Rf value is a characteristic of the compound in a specific solvent system and can be used for identification and purity assessment. A single spot indicates a likely pure compound.

Conclusion and Future Perspectives

Nitrocinnamaldehydes represent a fascinating class of compounds with a rich historical background rooted in the pioneering days of organic synthesis. From their initial discovery through classical nitration and condensation reactions, they have evolved into valuable scaffolds for modern drug development. Their demonstrated anticancer and antimicrobial activities, coupled with an increasing understanding of their mechanisms of action involving key signaling pathways, position them as promising candidates for further preclinical and clinical investigation.

The synthetic methodologies, while well-established, offer opportunities for optimization and the development of greener synthetic routes. Further exploration of the structure-activity relationships of nitrocinnamaldehyde derivatives will undoubtedly lead to the discovery of new analogues with enhanced potency and selectivity. As our understanding of the complex signaling networks that underpin human diseases continues to grow, the targeted modulation of these pathways by small molecules like nitrocinnamaldehydes will remain a cornerstone of therapeutic innovation. This guide serves as a foundational resource for researchers poised to contribute to the next chapter in the story of nitrocinnamaldehydes.

References

  • Baeyer–Drewsen indigo synthesis. In: Wikipedia. ; 2023. Accessed January 15, 2025. [Link]

  • Buckles, R. E.; Hayes, N. R. o-Nitrocinnamaldehyde. Org. Synth.1963 , Coll. Vol. 4, 731; 1954 , 34, 76. [Link]

  • Baeyer–Drewsen indigo synthesis from 2‐nitrobenzaldehyde.[25]. ResearchGate. [Link]

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  • Vartanyan, R. S. On the Mechanism of the Baeyer-Drewsen Synthesis of Indigo. International Journal of Organic Chemistry. 2012 , 2, 225-230. [Link]

  • 2-Nitrocinnamaldehyde. In: Wikipedia. ; 2023. Accessed January 15, 2025. [Link]

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  • Weldon, D. J.; Saulsbury, M. D.; Goh, J.; et al. One-pot synthesis of cinnamylideneacetophenones and their in vitro cytotoxicity in breast cancer cells. Bioorg. Med. Chem. Lett.2014 , 24(15), 3381-3384. [Link]

  • Ashenhurst, J. Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link]

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  • Lee, S. H.; Lee, S. Y.; Son, D. J.; et al. Inhibitory effect of 2'-hydroxycinnamaldehyde on nitric oxide production through inhibition of NF-kappa B activation in RAW 264.7 cells. Biochem. Pharmacol.2005 , 69(5), 791-799. [Link]

  • Van den Broucke, C.; L'abbé, D.; Dehaen, W.; et al. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. PLoS One. 2013 , 8(3), e59344. [Link]

  • Synthesis and Bioinformatics Study of 2-Nitrocinnamaldehyde Derivatives as an Anti MCF-7 Breast Cancer Cells. ResearchGate. [Link]

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  • Al-Ostoot, F. H.; Al-Tamimi, A. M.; Al-Anazi, A. F.; et al. Synthesis, Characterization, Antioxidant, and Anticancer Activity against Colon Cancer Cells of Some Cinnamaldehyde-Based Chalcone Derivatives. Molecules. 2024 , 29(4), 819. [Link]

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Methodological & Application

Protocol for the synthesis of "3-(3-Nitrophenyl)acrylaldehyde" from 3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(3-Nitrophenyl)acrylaldehyde, a derivative of cinnamaldehyde, is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The presence of the nitro group and the α,β-unsaturated aldehyde functionality makes it a versatile building block for a variety of chemical transformations. This application note provides a comprehensive guide for the synthesis of 3-(3-Nitrophenyl)acrylaldehyde from 3-nitrobenzaldehyde and acetaldehyde via a Claisen-Schmidt condensation reaction. The protocol herein is designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step instructions and insights into the reaction mechanism, purification, and characterization of the final product.

Reaction Principle: The Claisen-Schmidt Condensation

The synthesis is achieved through a base-catalyzed crossed aldol condensation, specifically the Claisen-Schmidt condensation. This reaction involves the condensation of an aromatic aldehyde that lacks α-hydrogens (in this case, 3-nitrobenzaldehyde) with an enolizable aldehyde or ketone (acetaldehyde).[1]

The reaction mechanism proceeds in three key stages:

  • Enolate Formation: A strong base, such as sodium hydroxide, deprotonates the α-carbon of acetaldehyde, forming a nucleophilic enolate ion.

  • Nucleophilic Attack: The enolate ion then attacks the electrophilic carbonyl carbon of 3-nitrobenzaldehyde.

  • Dehydration: The resulting β-hydroxy aldehyde intermediate readily undergoes dehydration to form the more stable, conjugated α,β-unsaturated aldehyde, 3-(3-Nitrophenyl)acrylaldehyde.[2]

Claisen_Schmidt_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration Acetaldehyde CH₃CHO Enolate [CH₂=CHO]⁻ ↔ ⁻CH₂CHO Acetaldehyde->Enolate + OH⁻ OH- OH⁻ H2O H₂O Enolate->H2O - H₂O Enolate_ion ⁻CH₂CHO 3-Nitrobenzaldehyde 3-NO₂-C₆H₄CHO Intermediate 3-NO₂-C₆H₄CH(O⁻)CH₂CHO 3-Nitrobenzaldehyde->Intermediate + ⁻CH₂CHO Protonated_Intermediate 3-NO₂-C₆H₄CH(OH)CH₂CHO Intermediate->Protonated_Intermediate + H₂O Final_Product 3-NO₂-C₆H₄CH=CHCHO Protonated_Intermediate->Final_Product - H₂O Water_mol H₂O

Caption: Mechanism of the Claisen-Schmidt condensation for the synthesis of 3-(3-Nitrophenyl)acrylaldehyde.

Materials and Equipment

Reagents Supplier CAS No. Purity
3-NitrobenzaldehydeSigma-Aldrich99-61-6≥99%
AcetaldehydeSigma-Aldrich75-07-0≥99.5%
Sodium Hydroxide (NaOH)Fisher Scientific1310-73-2≥97%
Ethanol (95%)VWR64-17-5Reagent Grade
MethanolFisher Scientific67-56-1ACS Grade
Deionized Water---------
Hydrochloric Acid (HCl)Sigma-Aldrich7647-01-01 M
Equipment
Magnetic stirrer with heating plate
Round-bottom flask (100 mL)
Dropping funnel
Condenser
Ice bath
Büchner funnel and flask
Vacuum filtration apparatus
Rotary evaporator
Melting point apparatus
FT-IR Spectrometer
NMR Spectrometer

Experimental Protocol

Reaction Setup

experimental_workflow A 1. Dissolve 3-nitrobenzaldehyde in 95% ethanol in a round-bottom flask. B 2. Cool the mixture in an ice bath. A->B C 3. Slowly add acetaldehyde to the cooled mixture. B->C D 4. Add NaOH solution dropwise while maintaining the temperature below 10 °C. C->D E 5. Stir at room temperature for 3-24 hours. D->E F 6. Neutralize with 1 M HCl. E->F G 7. Isolate the crude product by vacuum filtration. F->G H 8. Wash the crude product with cold deionized water. G->H I 9. Recrystallize the crude product from methanol or ethanol. H->I J 10. Dry the purified crystals under vacuum. I->J K 11. Characterize the final product (m.p., FT-IR, NMR). J->K

Caption: Experimental workflow for the synthesis of 3-(3-Nitrophenyl)acrylaldehyde.

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-nitrobenzaldehyde (e.g., 5.0 g, 33.1 mmol) in 30 mL of 95% ethanol.

  • Cool the flask in an ice bath with stirring.

  • Once cooled, add acetaldehyde (e.g., 1.6 g, 36.4 mmol, 1.1 equivalents) to the solution.

  • Prepare a solution of sodium hydroxide (e.g., 1.4 g, 35.0 mmol in 15 mL of deionized water).

  • Slowly add the sodium hydroxide solution dropwise to the reaction mixture over a period of 15-20 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C.

Reaction and Work-up
  • After the addition of the base is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 3 to 24 hours, during which a precipitate of the product should form.[3]

  • After the reaction is complete, cool the mixture in an ice bath and neutralize the excess sodium hydroxide by the slow addition of 1 M hydrochloric acid until the solution is neutral to pH paper.[3]

  • Collect the precipitated crude product by vacuum filtration using a Büchner funnel.

  • Wash the solid with two portions of cold deionized water (2 x 20 mL).

Purification
  • The crude product can be purified by recrystallization.[4] Transfer the solid to a beaker and add a minimal amount of hot methanol or ethanol to dissolve it.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Dry the purified product under vacuum to obtain 3-(3-Nitrophenyl)acrylaldehyde as a solid.

Characterization

The identity and purity of the synthesized 3-(3-Nitrophenyl)acrylaldehyde should be confirmed by spectroscopic methods and melting point analysis.

Property Value
Molecular Formula C₉H₇NO₃[1]
Molecular Weight 177.16 g/mol [1]
Appearance Yellowish solid
Melting Point Literature values may vary, determination is recommended.

FT-IR (KBr, cm⁻¹): The IR spectrum is expected to show characteristic peaks for the aldehyde C-H stretch (~2850 and 2750 cm⁻¹), the conjugated C=O stretch (~1680 cm⁻¹), the C=C stretch of the alkene (~1625 cm⁻¹), and the symmetric and asymmetric stretches of the nitro group (~1530 and 1350 cm⁻¹).

¹H NMR (CDCl₃, δ ppm): The proton NMR spectrum should exhibit distinct signals for the aldehydic proton (a doublet around 9.7 ppm), the vinylic protons (two doublets of doublets between 6.5 and 7.8 ppm), and the aromatic protons of the nitrophenyl ring (multiplets in the aromatic region).

¹³C NMR (CDCl₃, δ ppm): The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon (~193 ppm), the carbons of the double bond (~128-152 ppm), and the aromatic carbons.

Safety Precautions

  • 3-Nitrobenzaldehyde: Harmful if swallowed. Causes skin and eye irritation.[5]

  • Acetaldehyde: Extremely flammable liquid and vapor. Harmful if swallowed. Causes serious eye irritation. Suspected of causing genetic defects and cancer.[6] Handle in a well-ventilated fume hood. Keep away from heat, sparks, and open flames.

  • Sodium Hydroxide: Causes severe skin burns and eye damage.[7] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Ethanol and Methanol: Flammable liquids. Handle with care and away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines.

Troubleshooting

Problem Possible Cause Solution
Low or no product formation Incomplete reaction.Increase reaction time. Check the quality and concentration of the base.
Low temperature.Ensure the reaction is allowed to proceed at room temperature after the initial cooling.
Oily product instead of solid Impurities present.Purify the crude product by column chromatography before recrystallization.
Incorrect solvent for recrystallization.Try a different recrystallization solvent or a solvent mixture.
Low yield Product loss during work-up.Ensure complete precipitation before filtration. Minimize transfers.
Side reactions.Maintain careful temperature control during the addition of the base.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 3-(3-Nitrophenyl)acrylaldehyde. By following the outlined procedures for reaction, purification, and characterization, researchers can confidently prepare this important synthetic intermediate for their research and development needs. The emphasis on understanding the reaction mechanism and adhering to safety protocols ensures a successful and safe synthetic outcome.

References

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Leveraging 3-(3-Nitrophenyl)acrylaldehyde as a Versatile Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract

This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the synthetic utility of 3-(3-Nitrophenyl)acrylaldehyde. This versatile precursor, characterized by its α,β-unsaturated aldehyde system and an electron-withdrawing nitro group, serves as a powerful building block for a range of complex organic molecules. We will explore its reactivity, provide field-proven protocols for key transformations—including heterocyclic synthesis and microwave-assisted reactions—and delve into the mechanistic rationale behind these applications. The protocols are designed to be self-validating, emphasizing safety, efficiency, and reproducibility.

Introduction: The Synthetic Potential of 3-(3-Nitrophenyl)acrylaldehyde

3-(3-Nitrophenyl)acrylaldehyde is an organic compound featuring a unique combination of reactive functional groups. The α,β-unsaturated aldehyde moiety provides two primary electrophilic sites, making it susceptible to both 1,2-addition at the carbonyl carbon and 1,4-conjugate (Michael) addition at the β-carbon.[1] The presence of the meta-substituted nitro group significantly influences the molecule's reactivity; as a potent electron-withdrawing group, it enhances the electrophilicity of the conjugated system, making it an excellent Michael acceptor.[2]

Furthermore, the nitro group itself can be readily reduced to an amino group, opening pathways for subsequent cyclization or derivatization reactions. This dual reactivity makes 3-(3-Nitrophenyl)acrylaldehyde a valuable precursor for synthesizing a diverse array of compounds, particularly nitrogen-containing heterocycles, which are foundational scaffolds in medicinal chemistry.[3][4]

Physicochemical Properties & Handling

A clear understanding of the precursor's properties is fundamental to its effective use.

PropertyValueSource
Chemical Formula C₉H₇NO₃[1]
Molecular Weight 177.16 g/mol [1]
CAS Number 56578-39-3[1]
Appearance Typically a yellow or brown crystalline solid[5]
Boiling Point 337.1 °C[1]
Solubility Soluble in organic solvents like ethanol, chloroform, and hot water[5]
Safety & Handling Precautions

As with any laboratory chemical, proper handling is paramount. The related compound, 3-nitrobenzaldehyde, provides a good safety profile proxy.

  • Hazards : May be harmful if swallowed, inhaled, or comes into contact with skin.[6] It can cause skin and serious eye irritation.[6]

  • Personal Protective Equipment (PPE) : Always wear protective gloves, safety goggles with side shields, and a lab coat.[7][8] Work in a well-ventilated area or a chemical fume hood.[9]

  • Handling : Avoid breathing dust or mists.[10] Wash hands thoroughly after handling.[7] Keep the container tightly closed and store it in a dry, cool, and well-ventilated place away from strong oxidizing agents, acids, and bases.[9]

  • Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[9]

Core Application: Synthesis of Quinolines via Doebner-von Miller Reaction

One of the most powerful applications of α,β-unsaturated aldehydes is in the synthesis of quinolines, a core heterocyclic motif in numerous pharmaceuticals.[11] The Doebner-von Miller reaction provides a classic and robust method for this transformation, involving the reaction of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions.[12]

Mechanistic Rationale

The reaction proceeds through a sequence of well-understood steps. The causality behind this pathway is key to troubleshooting and adapting the protocol.

  • Michael Addition : The reaction is initiated by the conjugate addition of the aniline (nucleophile) to the electrophilic β-carbon of 3-(3-Nitrophenyl)acrylaldehyde. The acidic medium protonates the carbonyl, further activating the conjugated system.

  • Cyclization : The resulting amino-aldehyde intermediate undergoes an intramolecular electrophilic attack from the aniline's aromatic ring onto the protonated aldehyde.

  • Dehydration & Oxidation : The cyclic intermediate then dehydrates to form a dihydroquinoline, which is subsequently oxidized to the aromatic quinoline ring. The nitro group on the precursor often acts as the in-situ oxidant, being reduced in the process.

G cluster_start Reactants cluster_end Product Precursor 3-(3-Nitrophenyl)acrylaldehyde Michael Michael Precursor->Michael H+ Catalyst Aniline Aniline Derivative Aniline->Michael Product Substituted Quinoline Cyclization Cyclization Michael->Cyclization Intermediate A Dehydration Dehydration Cyclization->Dehydration Intermediate B Oxidation Oxidation Dehydration->Oxidation Dihydroquinoline Oxidation->Product

Experimental Protocol: Synthesis of 2-methyl-6-nitro-4-(3-nitrophenyl)quinoline

This protocol details the synthesis of a substituted quinoline using p-nitroaniline as the amine component. The choice of a nitro-substituted aniline demonstrates the reaction's tolerance for electron-withdrawing groups.

Materials & Reagents

ReagentM.W. ( g/mol )AmountMoles (mmol)
3-(3-Nitrophenyl)acrylaldehyde177.161.77 g10.0
p-Nitroaniline138.121.38 g10.0
Concentrated HCl36.465 mL-
Ethanol46.0750 mL-

Procedure

  • Reaction Setup : In a 250 mL round-bottom flask equipped with a reflux condenser, combine 3-(3-Nitrophenyl)acrylaldehyde (1.77 g, 10.0 mmol) and p-nitroaniline (1.38 g, 10.0 mmol) in 50 mL of ethanol.

  • Acid Catalyst Addition : While stirring, slowly and carefully add concentrated hydrochloric acid (5 mL) to the mixture. An exothermic reaction may be observed.

  • Reflux : Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase.

  • Work-up & Isolation : After the reaction is complete (as indicated by the consumption of starting materials), allow the flask to cool to room temperature. Slowly pour the mixture into 200 mL of ice-cold water.

  • Neutralization : Neutralize the aqueous solution by the slow addition of a 10% sodium hydroxide solution until the pH is approximately 7-8. This will precipitate the crude product.

  • Filtration : Collect the solid precipitate by vacuum filtration. Wash the solid with cold water (3 x 30 mL) to remove any inorganic salts.

  • Purification : Air-dry the crude product. Recrystallize the solid from hot ethanol to yield the pure quinoline derivative as a crystalline solid.

Core Application: Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted synthesis is a green chemistry technique that significantly accelerates reaction rates, often leading to higher yields and cleaner product profiles compared to conventional heating.[13] The rapid, uniform heating provided by microwaves is particularly effective for reactions involving polar molecules like 3-(3-Nitrophenyl)acrylaldehyde.[14][15]

Mechanistic Rationale: Knoevenagel Condensation

We will demonstrate a microwave-assisted Knoevenagel condensation, a reaction between an aldehyde and an active methylene compound.[14] In this case, 3-(3-Nitrophenyl)acrylaldehyde reacts with a compound like cyanoacetamide.

  • Base-Catalyzed Deprotonation : A catalytic amount of a base (e.g., piperidine or ammonium acetate) deprotonates the active methylene compound (cyanoacetamide), forming a nucleophilic enolate.

  • Nucleophilic Attack : The enolate attacks the electrophilic carbonyl carbon of the aldehyde.

  • Dehydration : The resulting intermediate rapidly dehydrates under the reaction conditions to yield the final α,β-unsaturated product. Microwave irradiation dramatically shortens the time required for this process from hours to minutes.[16]

G cluster_result Outcome Product Pure α,β-Unsaturated Product Setup Setup Irradiation Irradiation Setup->Irradiation In solvent-free or minimal solvent condition Cooling Cooling Irradiation->Cooling Rapid Heating Isolation Isolation Cooling->Isolation Isolation->Product High Yield, Short Time

Experimental Protocol: Microwave-Assisted Synthesis of 2-Cyano-5-(3-nitrophenyl)penta-2,4-dienamide

This solvent-free protocol highlights the efficiency and environmental benefits of MAOS.[14]

Materials & Reagents

ReagentM.W. ( g/mol )AmountMoles (mmol)
3-(3-Nitrophenyl)acrylaldehyde177.160.89 g5.0
Cyanoacetamide84.080.42 g5.0
Ammonium Acetate77.080.08 g~1.0 (Catalytic)

Procedure

  • Reaction Setup : In a 10 mL microwave reaction vial, thoroughly mix 3-(3-Nitrophenyl)acrylaldehyde (0.89 g, 5.0 mmol), cyanoacetamide (0.42 g, 5.0 mmol), and a catalytic amount of ammonium acetate (~80 mg).

  • Microwave Irradiation : Place the vial in a scientific microwave reactor. Irradiate the mixture at 160-320 watts for 60 to 90 seconds.[14] Monitor for the formation of a solid mass.

  • Completion & Cooling : After irradiation, carefully remove the vial and allow it to cool to room temperature.

  • Isolation & Purification : Add a small amount of a 1:1 mixture of ethyl acetate and n-hexane to the solid mass and triturate. Collect the solid product by vacuum filtration and wash with cold n-hexane to afford the pure product.

Broader Implications in Drug Development

The structural motifs accessible from 3-(3-Nitrophenyl)acrylaldehyde are of significant interest in medicinal chemistry.

  • Chalcone Derivatives : The core structure is related to chalcones, which are known precursors to flavonoids and exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3]

  • Heterocyclic Scaffolds : As demonstrated, it is a key starting material for quinolines, but it can also be used to synthesize other heterocycles like pyrimidines, pyridines, and thiophenes, depending on the reaction partner. These scaffolds are ubiquitous in approved drugs.

  • Precursor for Bioactive Amines : The nitro group can be selectively reduced to an amine, providing a crucial handle for further functionalization, such as amide bond formation or reductive amination, to build libraries of compounds for high-throughput screening.

The use of this precursor allows for the rapid generation of molecular diversity, a cornerstone of modern drug discovery programs.[17][18][19]

Conclusion

3-(3-Nitrophenyl)acrylaldehyde is more than a simple organic aldehyde; it is a strategically functionalized building block that offers multiple avenues for complex molecule synthesis. Its predictable reactivity at the α,β-unsaturated system, coupled with the versatile nitro group, makes it an invaluable tool for synthetic chemists. The protocols detailed herein for quinoline synthesis and microwave-assisted condensation provide robust, efficient, and reproducible methods for leveraging this precursor's potential. By understanding the underlying mechanisms and adhering to safe handling practices, researchers can effectively employ 3-(3-Nitrophenyl)acrylaldehyde to accelerate their synthetic and drug discovery endeavors.

References

  • E3S Web of Conferences. (n.d.). Synthesis of 1-nicotinoylo-3-(meta-nitrophenyl)-thiourea derivatives with anti-inflammatory activity. Retrieved from [Link]

  • Bloom Tech. (2023). How do you synthesize 3-Nitrobenzaldehyde?. Retrieved from [Link]

  • Huang, L. J., Wang, J. P., Lai, Y. C., & Kuo, S. C. (2006). Synthesis of (2E)-3-{2-[(substituted benzyl)oxy]phenyl}acrylaldehydes as novel anti-inflammatory agents. Bioorganic & medicinal chemistry letters, 16(10), 2742–2747.
  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitrophenol. Retrieved from [Link]

  • PubMed. (n.d.). Microwave-assisted synthesis of 3-nitroindoles from N-aryl enamines via intramolecular arene-alkene coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • UNODC. (n.d.). Precursor trends and manufacturing methods. Retrieved from [Link]

  • MDPI. (n.d.). Tandem Three-Component Reactions of Aldehyde, Alkyl Acrylate, and Dialkylmalonate Catalyzed by Ethyl Diphenylphosphine. Retrieved from [Link]

  • OAText. (2019). Solvent-free efficient microwave assisted synthesis of α,β-unsaturated compounds and their antimicrobial activity assessment. Retrieved from [Link]

  • IIP Series. (2024). Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview. Retrieved from [Link]

  • ResearchGate. (2025). Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. Retrieved from [Link]

  • European Monitoring Centre for Drugs and Drug Addiction. (n.d.). Drug precursor developments in the European Union. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Microwave Assisted Synthesis of Chalcone and Biological Activity. Retrieved from [Link]

  • SciELO. (n.d.). Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction mechanism for the synthesis of compounds (1–3). Retrieved from [Link]

  • UNODC. (2022). Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Different Reaction Patterns in the Baylis-Hillman Reaction of Aryl Aldehydes with Phenyl Vinyl Ketone, Phenyl Acrylate and Phenyl Thioacrylate. Retrieved from [Link]

  • International Journal of Chemical Science. (2021). Microwave assisted organic synthesis (MAOS). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Retrieved from [Link]

  • DEA. (2019). DEA proposes to control three precursor chemicals used to illicitly manufacture deadly fentanyl. Retrieved from [Link]

Sources

Application Note: Development of Anti-Inflammatory Agents from Cinnamaldehyde Derivatives

[1][2]

Abstract

This technical guide outlines a streamlined workflow for developing anti-inflammatory agents based on the cinnamaldehyde (CA) scaffold. Cinnamaldehyde, the primary constituent of Cinnamomum cassia, exhibits potent anti-inflammatory activity via the inhibition of NF-κB and activation of Nrf2 pathways.[1] However, its clinical utility is limited by volatility, oxidation susceptibility, and short half-life. This guide provides actionable protocols for synthesizing stable derivatives (e.g., 2'-hydroxycinnamaldehyde) and validating their efficacy using macrophage-based screening systems.

Phase 1: Rational Design & Chemical Synthesis

The Pharmacophore: The Michael Acceptor

The core biological activity of cinnamaldehyde resides in its

Michael acceptor

Design Principles (SAR):

  • Retention of the Double Bond: Hydrogenation of the

    
    -double bond abolishes anti-inflammatory activity.
    
  • Ring Substitution: Electron-donating groups (e.g., -OH, -OMe) on the phenyl ring (specifically at the ortho position, as in 2'-hydroxycinnamaldehyde) often enhance potency and metabolic stability compared to unsubstituted CA.

  • Hybridization: Conjugating the cinnamoyl moiety with other pharmacophores (e.g., chalcones) can create synergistic effects.

Protocol: Claisen-Schmidt Condensation

The most robust method for synthesizing cinnamaldehyde derivatives is the Claisen-Schmidt condensation between a substituted benzaldehyde and acetaldehyde (or a ketone partner).

Materials:

  • Substituted Benzaldehyde (e.g., 2-hydroxybenzaldehyde)

  • Acetaldehyde (freshly distilled) or Acetophenone (for chalcones)

  • Catalyst: 10% NaOH or KOH (aqueous)

  • Solvent: Ethanol (95%)

  • Ice bath

Step-by-Step Procedure:

  • Preparation: Dissolve 10 mmol of the substituted benzaldehyde in 15 mL of Ethanol in a round-bottom flask.

  • Catalysis: Add 5 mL of 10% NaOH dropwise while stirring.

  • Addition: Cool the mixture to 0-5°C. Add 10 mmol of Acetaldehyde slowly (dropwise) over 20 minutes. Note: Acetaldehyde is highly volatile; maintain low temperature to prevent evaporation before reaction.

  • Reaction: Allow the mixture to stir at room temperature (25°C) for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 4:1).

  • Quenching: Neutralize with dilute HCl until pH ~7.

  • Work-up: A precipitate often forms. Filter and wash with cold water. If oil forms, extract with Dichloromethane (DCM), dry over anhydrous

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol/Water or perform column chromatography.

Critical Quality Attribute (CQA): Verify the presence of the trans-alkene proton signals in


SynthesisWorkflowReactantsSubstitutedBenzaldehydeCatalystCat: NaOH/KOHSolvent: EtOHReactants->CatalystReagent+ Acetaldehyde(or Ketone)Reagent->CatalystIntermediateAldolIntermediateCatalyst->Intermediate0-5°CDehydration- H2O(Elimination)Intermediate->DehydrationRT, 4-6hProductCinnamaldehydeDerivative(Michael Acceptor)Dehydration->Product

Figure 1: Claisen-Schmidt condensation workflow for synthesizing cinnamaldehyde derivatives.

Phase 2: In Vitro Screening Pipeline

To filter candidates effectively, use a sequential screening approach using RAW 264.7 murine macrophages stimulated with Lipopolysaccharide (LPS).

Step A: Cytotoxicity Filter (MTT/CCK-8 Assay)

Objective: Differentiate between anti-inflammatory suppression and simple cell death. Protocol:

  • Seed RAW 264.7 cells (

    
     cells/well) in 96-well plates. Incubate 24h.
    
  • Treat with derivatives (0, 5, 10, 20, 50, 100 μM) for 24h.

  • Add MTT reagent (0.5 mg/mL) and incubate for 4h.

  • Dissolve formazan crystals in DMSO. Measure Absorbance at 570 nm.

  • Decision Gate: Discard any compound showing <80% cell viability at effective concentrations.

Step B: Nitric Oxide (NO) Inhibition (Griess Assay)

Objective: Quantify the inhibition of NO, a primary inflammatory mediator. Protocol:

  • Seed RAW 264.7 cells (

    
     cells/well) in 24-well plates.
    
  • Pre-treat with derivatives for 1h.

  • Stimulate with LPS (1 μg/mL) for 18–24h.

  • Assay: Mix 100 μL of culture supernatant with 100 μL Griess reagent (1:1 mix of 1% sulfanilamide and 0.1% NED).

  • Incubate 10 min in dark. Measure Absorbance at 540 nm.

  • Calculate

    
     relative to the LPS-only control.
    

Data Presentation Template:

Compound IDStructureCytotoxicity (

)
NO Inhibition (

)
Selectivity Index (

)
CA (Parent)Cinnamaldehyde85 μM12 μM7.0
HCA (Lead) 2'-Hydroxy-CA >100 μM 5 μM >20
Derivative 34-Nitro-CA20 μM18 μM1.1 (Toxic)

Phase 3: Mechanistic Elucidation

Once a lead compound (e.g., HCA) is identified, you must validate its mechanism. The primary targets are the NF-κB (inhibition) and Nrf2 (activation) pathways.

Signaling Pathway Validation (Western Blot)

Hypothesis: The derivative prevents the degradation of IκB

Protocol:

  • Treatment: Treat cells with Lead Compound (1h)

    
     LPS (30 min for NF-κB; 6h for Nrf2).
    
  • Lysis: Prepare Cytosolic vs. Nuclear fractions using a commercial extraction kit.

  • Blotting Targets:

    • Cytosol: IκB

      
      , p-IκB
      
      
      , HO-1, NQO1.
    • Nucleus:[2] NF-κB p65, Nrf2.

    • Loading Controls:

      
      -actin (Cytosol), Lamin B1 (Nucleus).
      

Expected Result:

  • LPS Only: Low cytosolic IκB

    
    , High nuclear p65.
    
  • LPS + Derivative: High cytosolic IκB

    
    , Low nuclear p65 (Blockade of translocation).
    
  • LPS + Derivative: Increased nuclear Nrf2 and cytosolic HO-1 expression.

MechanismLPSLPS StimulusTLR4TLR4 ReceptorLPS->TLR4DrugCinnamaldehydeDerivativeKeap1Keap1(Sensor)Drug->Keap1Modifies(Releases Nrf2)IKKIKK ComplexDrug->IKKInhibits(Cys alkylation)TLR4->IKKNrf2Nrf2Keap1->Nrf2DissociationIkBIκBαIKK->IkBPhosphorylationNFkBNF-κB (p65)IkB->NFkBDegradation releases p65InflammationPro-inflammatoryCytokines(TNF-α, IL-6)NFkB->InflammationNuclear TranslocationAntioxidantAntioxidant Enzymes(HO-1, NQO1)Nrf2->AntioxidantNuclear Translocation

Figure 2: Dual Mechanism of Action. The derivative inhibits the TLR4/NF-κB axis while activating the Nrf2 antioxidant pathway.

Phase 4: Troubleshooting & Optimization

IssueRoot CauseSolution
Low Yield in Synthesis Aldol condensation reversal or polymerization.Keep temperature <30°C. Add aldehyde slowly. Ensure base is not too concentrated (use 10% max).
Compound Instability Oxidation of aldehyde to carboxylic acid (cinnamic acid).Store derivatives under Argon/Nitrogen at -20°C. Prepare fresh stock in DMSO immediately before assay.
High Cytotoxicity Non-specific alkylation of cellular proteins.Introduce bulky groups on the phenyl ring to improve specificity. Test lower concentrations (1–10 μM).
Inconsistent Bioassay Volatility of cinnamaldehyde derivatives.Seal culture plates with Parafilm during incubation. Use fresh cell culture media.

References

  • Liao, B. C., et al. (2008). Anti-inflammatory activities of cinnamaldehyde and cinnamyl acetate derivatives. Bioorganic & Medicinal Chemistry. Link

  • Lee, S. H., et al. (2005). 2'-Hydroxycinnamaldehyde inhibits the activation of NF-kappaB in LPS-stimulated RAW 264.7 cells. Biochemical Pharmacology. Link

  • Hwang, Y. P., et al. (2011). Cinnamaldehyde inhibits LPS-induced activation of NF-κB and production of TNF-α and IL-6 in RAW 264.7 macrophages. International Immunopharmacology.[3] Link

  • Wondrak, G. T., et al. (2010). The cinnamon-derived dietary factor cinnamaldehyde activates the Nrf2-Keap1 pathway and induces Nrf2-dependent antioxidant response in human epithelial colon cells. Molecules. Link

  • Zhang, L., et al. (2016). Cinnamaldehyde stabilizes Nrf2 through inhibition of ubiquitination. Antioxidants & Redox Signaling.[4] Link

Application Notes and Protocols for Investigating the Biological Effects of 3-(3-Nitrophenyl)acrylaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Bioactive Potential of 3-(3-Nitrophenyl)acrylaldehyde

3-(3-Nitrophenyl)acrylaldehyde is an organic compound characterized by a nitrophenyl group conjugated to an acrylaldehyde moiety. While its primary current application lies in chemical synthesis as a building block for more complex molecules, its structural features suggest a potential for significant biological activity.[1] The presence of the nitro group, a common functional group in pharmacologically active compounds, and the α,β-unsaturated aldehyde system, a known Michael acceptor, point towards potential interactions with cellular nucleophiles, such as cysteine residues in proteins.[2] Compounds with similar structural motifs, like chalcones, are known to exhibit a wide range of biological effects, including anticancer, anti-inflammatory, and antioxidant activities.[3]

This guide provides a comprehensive experimental framework for researchers to systematically investigate the biological effects of 3-(3-Nitrophenyl)acrylaldehyde. The protocols herein are designed to be self-validating and are grounded in established methodologies, providing a robust starting point for cellular and molecular characterization. We will explore a logical progression of experiments, from initial cytotoxicity screening to mechanistic studies involving apoptosis, oxidative stress, and key signaling pathways.

Hypothesized Mechanism of Action: A Starting Point for Investigation

Based on its chemical structure, we can hypothesize that 3-(3-Nitrophenyl)acrylaldehyde may exert its biological effects through one or more of the following mechanisms:

  • Induction of Oxidative Stress: The nitroaromatic group can undergo enzymatic reduction to form reactive nitroso and hydroxylamine intermediates, which can redox cycle and generate reactive oxygen species (ROS).

  • Covalent Modification of Proteins: The α,β-unsaturated aldehyde is a Michael acceptor and can react with nucleophilic residues (e.g., cysteine) on proteins, potentially altering their function. This could impact key signaling proteins and enzymes.

  • Modulation of Signaling Pathways: As a consequence of the above, the compound may modulate critical cellular signaling pathways involved in cell survival, proliferation, and inflammation, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

The following experimental plan is designed to test these hypotheses.

Experimental Workflow: A Step-by-Step Investigative Approach

A logical workflow is crucial for the efficient and effective characterization of a novel compound. We propose a tiered approach, starting with broad phenotypic assays and progressing to more specific mechanistic studies.

ExperimentalWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Elucidating the Mode of Cell Death cluster_2 Phase 3: Mechanistic Insights A Compound Preparation & QC B Cell Line Selection A->B Select appropriate models C Cytotoxicity Assessment (MTT Assay) B->C Determine IC50 D Apoptosis vs. Necrosis (Annexin V/PI Staining) C->D If cytotoxic F Measurement of Intracellular ROS C->F Investigate oxidative stress E Caspase Activation Assays D->E If apoptotic G Western Blot for MAPK Pathway F->G Connect ROS to signaling H NF-κB Translocation Assay G->H Assess inflammatory pathways MAPK_Pathway cluster_mapk MAPK Pathway Compound 3-(3-Nitrophenyl)acrylaldehyde ROS ROS Generation Compound->ROS Stress Cellular Stress ROS->Stress MKKK MAPKKK (e.g., ASK1) Stress->MKKK Activates MKK MAPKK (MKK3/6, MKK4/7, MEK1/2) MKKK->MKK Phosphorylates MAPK MAPK (p38, JNK, ERK1/2) MKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, ATF2) MAPK->Transcription_Factors Activate Biological_Effects Apoptosis, Inflammation Transcription_Factors->Biological_Effects Regulate Gene Expression

Caption: Hypothesized activation of the MAPK pathway by 3-(3-Nitrophenyl)acrylaldehyde-induced oxidative stress.

NFkB_Pathway cluster_nfkb Canonical NF-κB Pathway Compound 3-(3-Nitrophenyl)acrylaldehyde ROS ROS Generation Compound->ROS IKK IKK Complex ROS->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα NF-κB Proteasome Proteasomal Degradation IkB->Proteasome Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation IkB_NFkB->NFkB Release NFkB_nuc NF-κB (p65/p50) Gene_Expression Inflammatory Gene Expression NFkB_nuc->Gene_Expression Induces

Caption: Proposed mechanism of NF-κB activation through ROS-mediated IκBα degradation.

Trustworthiness and Self-Validation

To ensure the reliability of your findings, incorporate the following controls and validation steps in your experiments:

  • Positive Controls: Use known inducers of apoptosis (e.g., staurosporine), ROS (e.g., H2O2), and pathway activation (e.g., TNF-α for NF-κB) to validate your assay systems.

  • Vehicle Controls: Always include a control group treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve the compound.

  • Dose- and Time-Dependence: Characterize the effects of 3-(3-Nitrophenyl)acrylaldehyde at multiple concentrations and time points to establish a clear dose-response relationship.

  • Orthogonal Assays: Confirm key findings using different experimental approaches. For example, if you observe caspase activation, you can also look for PARP cleavage by Western blot.

Conclusion

This application note provides a structured and comprehensive guide for the initial biological characterization of 3-(3-Nitrophenyl)acrylaldehyde. By following this workflow, researchers can generate robust and reproducible data to elucidate its cytotoxic and mechanistic properties. The insights gained from these studies will be invaluable for assessing the compound's potential as a lead for drug development or as a tool for probing cellular pathways.

References

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  • E3S Web of Conferences. (2023). Synthesis of 1-nicotinoylo-3-(meta-nitrophenyl)- thiourea derivatives with anti-inflammatory activity. Retrieved from [Link]

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  • PubMed. (2013). Synthesis of (2E)-3-{2-[(substituted benzyl)oxy]phenyl}acrylaldehydes as novel anti-inflammatory agents. Retrieved from [Link]

  • MDPI. (2022). A Mini Review on Molecules Inducing Caspase-Independent Cell Death: A New Route to Cancer Therapy. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). NF-κB Signaling Pathway. Retrieved from [Link]

  • ResearchGate. (2025). Identification of Small Molecules Inhibiting Cardiomyocyte Necrosis and Apoptosis by Autophagy Induction and Metabolism Reprogramming. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Methods for the detection of reactive oxygen species. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for the synthesis of 3-nitrocinnamaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing reaction conditions for the synthesis of 3-nitrocinnamaldehyde Target Audience: Researchers, scientists, and drug development professionals CAS Registry Number: 1504-76-3 (3-Nitrocinnamaldehyde)[1]

Strategic Route Selection: Why the Aldol?

Before beginning, it is critical to select the correct synthetic pathway to ensure regioselectivity.

  • Recommended Route (The "Aldol" Strategy):

    • Reaction: Claisen-Schmidt condensation of 3-nitrobenzaldehyde with acetaldehyde .[1]

    • Rationale: The nitro group is already in the meta (3-) position on the benzene ring.[1] This route preserves the regiochemistry.

    • Pros: Cost-effective, scalable, and regioselective.

  • Route to Avoid (The "Nitration" Trap):

    • Reaction: Direct nitration of cinnamaldehyde.

    • Rationale: Nitration of cinnamaldehyde directs primarily to the ortho (2-) and para (4-) positions due to the directing effects of the conjugated aldehyde chain.[1] This yields 2-nitrocinnamaldehyde (CAS 1466-88-2) as the major product, not the 3-isomer.[1]

Optimized Experimental Protocol

This protocol utilizes a modified Claisen-Schmidt condensation optimized for low temperature to suppress polymerization and self-condensation of acetaldehyde.[1]

Core Reagents
  • Substrate: 3-Nitrobenzaldehyde (1.0 equiv)

  • Reagent: Acetaldehyde (2.0 - 2.5 equiv)[1]

  • Catalyst: 10% NaOH (aq) or KOH in Ethanol

  • Solvent: Ethanol/Water (1:1 or 2:1 ratio)[1]

Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve 3-nitrobenzaldehyde (10 mmol) in Ethanol (15 mL).

  • Temperature Control (Critical): Cool the solution to 0–5 °C using an ice-salt bath.

    • Technical Note: Temperatures >10 °C significantly increase the rate of acetaldehyde self-polymerization (tar formation).[1]

  • Base Addition: Add the alkali solution (e.g., 5 mL of 10% NaOH) dropwise. The solution may darken; this is normal.

  • Controlled Addition: Add acetaldehyde (20-25 mmol) dropwise over 30–60 minutes.

    • Pro-Tip: Pre-dilute acetaldehyde in a small amount of cold ethanol to prevent localized concentration spikes.

  • Reaction Phase: Stir at 0–5 °C for 3–4 hours. Monitor by TLC (Silica, Hexane:EtOAc 7:3).

  • Quench & Workup:

    • Neutralize with dilute HCl or Acetic Acid to pH ~7.

    • Precipitate the product by pouring the mixture into crushed ice/water (100 mL).

    • Filter the solid.[2] If oil forms, extract with Dichloromethane (DCM), wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Recrystallize from Ethanol or Ethanol/Water mixtures.[1][2]

Troubleshooting Center (FAQs)

Issue 1: Low Yield (<40%) & Recovery of Starting Material

Q: I have low conversion even after 4 hours. Should I heat the reaction? A: Do not heat initially. Heating promotes the Cannizzaro reaction of 3-nitrobenzaldehyde (forming 3-nitrobenzyl alcohol and 3-nitrobenzoic acid) and the polymerization of acetaldehyde.[1]

  • Solution: Increase the equivalents of acetaldehyde (up to 3-4 equiv) and add it slower.[1] Acetaldehyde is volatile (bp 20 °C) and can evaporate or self-condense before reacting.[1] Ensure your system is closed but vented properly to avoid pressure buildup, or use a reflux condenser with very cold coolant (chiller at -10 °C) to retain acetaldehyde.[1]

Issue 2: Formation of "Tar" or Gummy Solids

Q: My reaction mixture turned into a dark brown sticky mess. What happened? A: This is likely acetaldehyde polymerization .

  • Cause: Base concentration was too high or addition was too fast, causing acetaldehyde to react with itself (aldol) rather than the benzaldehyde.

  • Fix:

    • Dilute the base (use 5% NaOH instead of 10-20%).[1]

    • Use a Phase Transfer Catalyst (e.g., PEG-400) to moderate the basicity in the organic phase.

    • Ensure the temperature never exceeds 5 °C during addition.

Issue 3: Product Melting Point Discrepancy

Q: My product melts at 124–126 °C, but literature suggests higher. Did I make the wrong isomer? A: You likely isolated 2-nitrocinnamaldehyde (MP 124–126 °C) or 4-nitrocinnamaldehyde (MP 140–143 °C).[1]

  • Diagnosis: Check your starting material.[3][4] If you started with 3-nitrobenzaldehyde, you should have the 3-isomer.[1] If you performed a direct nitration on cinnamaldehyde, you have the 2-isomer.

  • Verification: Run 1H NMR. The coupling constants for the alkene protons should indicate trans geometry (J ~ 16 Hz). The aromatic region will distinguish the substitution pattern (singlet for H-2 in the 3-nitro isomer).[1]

Visual Technical Guides

Figure 1: Reaction Mechanism & Competitive Pathways

This diagram illustrates the main Aldol pathway versus the competitive side reactions (Cannizzaro and Polymerization) that occur if temperature is uncontrolled.

AldolMechanism Start 3-Nitrobenzaldehyde + Acetaldehyde Enolate Acetaldehyde Enolate Start->Enolate OH- (Base) Side2 Cannizzaro Products (Acid + Alcohol) Start->Side2 Strong Base High Temp Intermed Beta-Hydroxy Aldehyde Enolate->Intermed Attack on Benzaldehyde Side1 Polymer/Tar (Self-Aldol) Enolate->Side1 High Temp or Fast Addition Product 3-Nitrocinnamaldehyde (Target) Intermed->Product - H2O (Dehydration)

Caption: Path to 3-Nitrocinnamaldehyde (Green) vs. Temperature-dependent side reactions (Red).

Figure 2: Workup & Purification Flowchart

Standardized workflow for isolating high-purity product.

WorkupFlow Rxn Reaction Mixture (Ethanol/Water, 0°C) Quench Neutralize (pH 7) with dilute HCl/AcOH Rxn->Quench Precip Pour onto Crushed Ice Quench->Precip Check Solid or Oil? Precip->Check SolidPath Filter & Wash (Cold Water) Check->SolidPath Solid Forms OilPath Extract with DCM Wash with Brine Check->OilPath Oily/Sticky Recryst Recrystallize (Ethanol) SolidPath->Recryst OilPath->Recryst Final Pure 3-Nitrocinnamaldehyde Recryst->Final

Caption: Decision tree for workup based on physical state of crude product.[1]

Key Data Summary

ParameterSpecification / ConditionNote
Melting Point ~140–143 °C (Reported range varies)Distinct from 2-nitro (124°C)
Solubility Soluble in DCM, EtOAc, Hot EtOHInsoluble in cold water
Stoichiometry 1 : 2.5 (Aldehyde : Acetaldehyde)Excess acetaldehyde compensates for volatility
Temperature 0 – 5 °CStrict control required
Appearance Yellow to Brownish PowderColor darkens with impurity

References

  • BenchChem. Optimization of reaction conditions for the synthesis of cinnamaldehyde derivatives. Retrieved from .[1]

  • Organic Syntheses. o-Nitrocinnamaldehyde (Reference for nitration regioselectivity).[1] Org.[1][2][5] Synth. 1953 , 33, 60. Retrieved from .[1]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5354135, 4-Nitrocinnamaldehyde (Comparative Physical Data).[1] Retrieved from .[1]

  • Sigma-Aldrich. Product Specification: 4-Nitrocinnamaldehyde (Melting Point Verification).[1][6] Retrieved from .[1]

  • ChemicalBook. 3-Nitrocinnamaldehyde CAS 1504-76-3 Basic Information. Retrieved from .[1]

Sources

Technical Support Center: Purification of Crude 3-(3-Nitrophenyl)acrylaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-(3-Nitrophenyl)acrylaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile synthetic intermediate. My aim is to provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your work.

Introduction to the Challenges

3-(3-Nitrophenyl)acrylaldehyde, a derivative of cinnamaldehyde, is a valuable building block in organic synthesis. Its purification, however, is often complicated by a variety of factors stemming from its synthesis, typically a Claisen-Schmidt condensation between 3-nitrobenzaldehyde and acetaldehyde[1]. The crude product is frequently a mixture containing unreacted starting materials, side-products, and degradation products, necessitating robust purification strategies. This guide will address these challenges in a practical, question-and-answer format.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of crude 3-(3-Nitrophenyl)acrylaldehyde.

Question 1: My crude product is a dark, oily residue. What are the likely impurities?

A dark, oily crude product suggests the presence of multiple impurities. The most common culprits include:

  • Unreacted 3-Nitrobenzaldehyde: This is a common impurity if the reaction has not gone to completion.

  • Self-condensation products of acetaldehyde: Acetaldehyde can undergo self-condensation under basic conditions to form aldol and crotonaldehyde, which can further polymerize to form resinous materials.

  • Di-condensation Products: An excess of acetaldehyde can lead to the formation of 5-(3-nitrophenyl)-2,4-pentadienal.[2]

  • Cannizzaro Reaction Products: If a strong base is used, 3-nitrobenzaldehyde can undergo a disproportional reaction to form 3-nitrobenzyl alcohol and 3-nitrobenzoic acid.

  • Oxidation Product: The aldehyde group in the desired product is susceptible to oxidation, especially on exposure to air, forming (E)-3-(3-nitrophenyl)acrylic acid.[3]

Question 2: I'm seeing a persistent baseline on my TLC analysis of the crude product. What could this be?

A persistent baseline or streaking on a TLC plate often indicates the presence of highly polar or polymeric impurities. In the context of this synthesis, this is likely due to:

  • Polymeric materials: As mentioned, acetaldehyde can polymerize to form resins.

  • Carboxylic acids: The presence of 3-nitrobenzoic acid or (E)-3-(3-nitrophenyl)acrylic acid can cause streaking on silica gel.

To address this, consider adding a small amount of acetic acid to your TLC mobile phase to suppress the ionization of acidic impurities and improve spot shape.

Question 3: My product seems to be degrading during column chromatography on silica gel. What's happening and how can I prevent it?

The slightly acidic nature of standard silica gel can catalyze the degradation of acid-sensitive compounds. For α,β-unsaturated aldehydes, this can include:

  • Hydration of the double bond: Leading to the formation of a β-hydroxy aldehyde.

  • Polymerization: The aldehyde functionality can be susceptible to polymerization on the acidic silica surface.

Mitigation Strategies:

  • Deactivate the Silica Gel: Use silica gel that has been neutralized by washing with a dilute solution of a non-nucleophilic base, such as triethylamine, in the eluent. A common practice is to use a solvent system containing 1-3% triethylamine.[4]

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic grade) or Florisil®.

  • Work Quickly: Do not let the compound sit on the column for an extended period.

Question 4: I'm struggling to get good crystals during recrystallization. The product is "oiling out." What should I do?

"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the solution is supersaturated or when the cooling rate is too fast.

Troubleshooting Steps:

  • Add more solvent: Your solution may be too concentrated. Add a small amount of hot solvent to dissolve the oil, then allow it to cool slowly.

  • Slow Cooling: Ensure the crystallization flask is well-insulated to promote slow cooling. A Dewar flask or a beaker of warm water can be used.

  • Scratch the flask: Use a glass rod to scratch the inside of the flask at the meniscus. The imperfections on the glass surface can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.

  • Change the Solvent System: The chosen solvent may not be ideal. Experiment with different solvents or solvent mixtures.

Frequently Asked Questions (FAQs)

Q1: What is the best method for purifying crude 3-(3-Nitrophenyl)acrylaldehyde?

The optimal purification method depends on the scale of your reaction and the impurity profile. The two most common and effective methods are:

  • Recrystallization: This is often the most efficient method for removing small amounts of impurities and for obtaining highly crystalline material.

  • Column Chromatography: This is a more versatile technique for separating the desired product from a complex mixture of impurities with different polarities.

Q2: What are some good starting solvent systems for recrystallization?

Based on the polarity of the molecule and data from similar compounds, good starting points for recrystallization solvents include:

  • Ethanol: A commonly used solvent for recrystallizing nitrocinnamaldehyde derivatives.[5]

  • Ethyl Acetate/Hexane: A polar/non-polar solvent pair that can be effective. Dissolve the crude product in a minimal amount of hot ethyl acetate and then slowly add hot hexane until the solution becomes slightly turbid.

  • Chloroform or Ether: Cinnamaldehyde itself is soluble in these solvents, making them potential candidates for recrystallization.[6]

Q3: What solvent systems are recommended for column chromatography?

A gradient elution is often most effective. Start with a non-polar solvent and gradually increase the polarity.

  • Hexane/Ethyl Acetate Gradient: A standard system for compounds of moderate polarity. Start with 100% hexane and gradually increase the concentration of ethyl acetate.

  • Dichloromethane/Hexane Gradient: Another effective system.

Q4: How can I monitor the purity of my product?

  • Thin-Layer Chromatography (TLC): A quick and easy way to assess the number of components in a mixture and to monitor the progress of a column chromatography separation.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of acid like phosphoric or formic acid) is a good starting point.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to identify the product and to detect the presence of impurities.[8][9]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general guideline for recrystallizing crude 3-(3-Nitrophenyl)acrylaldehyde.

Materials:

  • Crude 3-(3-Nitrophenyl)acrylaldehyde

  • Ethanol (95% or absolute)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude product in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely. The solution should be saturated.

  • If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes to decolorize.

  • Hot filter the solution through a fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Allow the filtrate to cool slowly to room temperature.

  • Once crystals begin to form, cool the flask in an ice bath to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the crystals in a vacuum oven at a low temperature.

Protocol 2: Purification by Column Chromatography

This protocol outlines a standard procedure for purification using a silica gel column.

Materials:

  • Crude 3-(3-Nitrophenyl)acrylaldehyde

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl Acetate

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare the Column: Pack a chromatography column with silica gel as a slurry in hexane.

  • Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. Carefully add this powder to the top of the column.

  • Elute the Column: Start eluting with 100% hexane.

  • Gradient Elution: Gradually increase the polarity of the eluent by adding increasing amounts of ethyl acetate (e.g., 95:5, 90:10, 80:20 hexane:ethyl acetate).

  • Collect Fractions: Collect the eluent in small fractions.

  • Monitor Fractions: Monitor the fractions by TLC to identify those containing the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.

Solvent System (Hexane:Ethyl Acetate) Expected Elution
100:0 to 95:5Non-polar impurities, unreacted 3-nitrobenzaldehyde
90:10 to 80:203-(3-Nitrophenyl)acrylaldehyde
70:30 and more polarMore polar impurities, degradation products

Visualizations

Purification Workflow

PurificationWorkflow Crude Crude Product (Oily Residue) Assess Assess Impurity Profile (TLC, ¹H NMR) Crude->Assess Recryst Recrystallization (e.g., Ethanol) Assess->Recryst Minor Impurities Column Column Chromatography (Silica Gel, Hexane/EtOAc) Assess->Column Complex Mixture Pure Pure Product (Crystalline Solid) Recryst->Pure Column->Pure Analysis Purity Analysis (HPLC, NMR, MP) Pure->Analysis

Caption: General workflow for the purification of 3-(3-Nitrophenyl)acrylaldehyde.

Troubleshooting Logic for Column Chromatography

ColumnTroubleshooting start Problem: Product Degradation on Column q1 Is the silica gel acidic? start->q1 sol1 Solution: Neutralize silica with triethylamine (1-3% in eluent) q1->sol1 Yes q2 Is the compound spending too long on the column? q1->q2 No sol1->q2 sol2 Alternative: Use neutral/basic alumina or Florisil® sol2->q2 sol3 Solution: Increase flow rate or use flash chromatography q2->sol3 Yes

Caption: Decision tree for troubleshooting product degradation during column chromatography.

References

Sources

Side reactions of 3-nitrobenzaldehyde in condensation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Nitrobenzaldehyde Reactivity Ticket Subject: Troubleshooting Side Reactions in Condensation Protocols Status: Open Support Tier: Level 3 (Senior Application Scientist)[1]

Introduction & Triage

Welcome to the technical support hub for 3-nitrobenzaldehyde (3-NBA). This reagent is a "double-edged sword" in organic synthesis.[1] The meta-nitro group (


) acts as a powerful electron-withdrawing group (EWG), significantly activating the aldehyde carbonyl for nucleophilic attack (good for condensation).[1] However, this same activation energy lowers the barrier for undesirable side pathways, particularly redox and disproportionation reactions.

Quick Diagnostic Matrix: Use this table to identify your likely issue based on physical observation.[1]

ObservationLikely CulpritTechnical Explanation
Yield Loss + Carboxylic Acid in NMR Cannizzaro Reaction Base-mediated disproportionation.[1]
Red/Orange Impurities Azo/Azoxy Formation Reduction of

group (often by trace metals or transfer hydrogenation).[1]
Gummy/Polymeric Residue Michael Addition Excess nucleophile attacking the alkene product.
Darkening upon storage/reaction Photochemical Decay Photoreduction of nitro group to nitroso species.[1]

Module 1: The Cannizzaro Competitor

The Issue: In base-catalyzed condensations (Aldol, Claisen-Schmidt), you may observe significant formation of 3-nitrobenzoic acid and 3-nitrobenzyl alcohol instead of your desired alkene.[1]

The Mechanism: Because the


 group pulls electron density from the ring, the carbonyl carbon becomes highly positive. In the presence of concentrated hydroxide (

), the aldehyde acts as its own nucleophile and hydride donor.

Reaction Pathway Diagram:

Cannizzaro_vs_Condensation Start 3-Nitrobenzaldehyde (High Electrophilicity) Inter_Tetra Tetrahedral Intermediate Start->Inter_Tetra + OH- (Fast) Prod_Cond Condensation Product (Chalcone/Stilbene) Start->Prod_Cond + Enolate (Desired) Base Strong Base (NaOH/KOH) Nu Carbon Nucleophile (Enolate) Prod_Can_Acid 3-Nitrobenzoic Acid (Side Product A) Inter_Tetra->Prod_Can_Acid Hydride Transfer (Disproportionation) Prod_Can_Alc 3-Nitrobenzyl Alcohol (Side Product B) Inter_Tetra->Prod_Can_Alc Reduction

Caption: The bifurcation of reactivity. High base concentration favors the red path (Cannizzaro), while controlled enolate formation favors the green path (Condensation).

Troubleshooting Protocol:

  • Switch Bases: Replace inorganic hydroxides (NaOH, KOH) with hindered organic bases (DBU, DIPEA) or weaker inorganic bases (

    
    , Piperidine).[1]
    
    • Why? Hydroxides are hard nucleophiles that attack the carbonyl directly. Amines generally act as Brønsted bases (deprotonating the nucleophile) rather than nucleophiles.

  • Order of Addition (The "Reverse Add"):

    • Standard: Aldehyde + Base

      
       Add Ketone.[1] (High risk of Cannizzaro).[1][2]
      
    • Corrected: Ketone + Base

      
       Generate Enolate 
      
      
      
      Add Aldehyde slowly.[1]
    • Why? Keeps the concentration of free aldehyde low relative to the enolate.

  • Solvent Control: Avoid water if possible. Use anhydrous ethanol or methanol.[1] Water promotes the hydration of the aldehyde, which is an intermediate in the Cannizzaro mechanism.

Module 2: Nitro Group Instability (Redox & Light)[1]

The Issue: The reaction mixture turns deep red or brown, and yield is lower than expected. This is often due to the reactivity of the nitro group itself, not the aldehyde.

Critical Factors:

  • Photochemical Reduction: While meta-nitrobenzaldehyde is more stable than the ortho isomer (which undergoes the Ciamician-Silber rearrangement to nitrosobenzoic acid), it is still susceptible to photoreduction in alcoholic solvents [1].[1]

    • Mechanism:[1][2][3][4][5][6] Excited triplet state abstracts hydrogen from the solvent (ethanol/isopropanol), leading to hydroxylamines and eventually azoxy coupling products.

  • Transfer Hydrogenation: If you are using a metal catalyst (even trace amounts of Cu or Fe) and a hydrogen source (like hydrazine or formate), the

    
     group can be reduced to an amine (
    
    
    
    ).[1]

Corrective Workflow:

  • Amber Glassware: Wrap reaction vessels in aluminum foil or use amber glassware to prevent photo-induced radical formation.[1]

  • Inert Atmosphere: Run reactions under Nitrogen or Argon. Oxygen can participate in radical chains initiated by the nitro group.

  • Chemo-selective Catalysts: If performing a Knoevenagel condensation that requires a Lewis Acid, avoid reducing metals.[1] Use

    
     or 
    
    
    
    rather than Fe or Sn species.[1]

Module 3: Michael Addition (The "Double Dip")

The Issue: In Knoevenagel condensations (e.g., with malonic acid or ethyl acetoacetate), the product is an electron-deficient alkene (Michael acceptor).

The Scenario: You successfully form the product, but then a second molecule of your nucleophile attacks the product, forming a dimer or oligomer.

Quantitative Comparison of Conditions:

ParameterStandard ConditionOptimized ConditionOutcome
Stoichiometry 1:1 (Aldehyde:Nucleophile)1.1:1 (Slight Excess Aldehyde)Prevents excess nucleophile from attacking product.[1]
Temperature Reflux (

)
Controlled (

)
High heat favors polymerization.[1]
Time Overnight (12h+)Monitored (TLC/HPLC)Long exposure allows reversible Michael addition.[1]

FAQ: Hantzsch Dihydropyridine Synthesis

Q: I am synthesizing a Nifedipine analogue using 3-NBA, ethyl acetoacetate, and ammonia. I see a pyridine impurity (aromatized). Why?

A: This is oxidative aromatization.[1]

  • Cause: The dihydropyridine (DHP) ring is easily oxidized to pyridine by atmospheric oxygen or nitrate/nitrite impurities in the 3-NBA.

  • Fix:

    • Degas all solvents.[1]

    • Avoid using nitrate salts (like CAN - Ceric Ammonium Nitrate) unless you specifically want to oxidize the DHP.[1]

    • Store the product in the dark; DHPs are notoriously light-sensitive and will disproportionate [2].

Q: Can I use acetone in the workup? A: Avoid. In the presence of residual base, acetone will react with 3-nitrobenzaldehyde (Claisen-Schmidt) to form 4-(3-nitrophenyl)-3-buten-2-one, a common impurity that co-crystallizes with many products.[1]

References

  • Photochemistry of Nitro Compounds

    • Source: PubChem - 3-Nitrobenzaldehyde Safety & Hazards.[1]

    • Link:[1]

  • Hantzsch Reaction & Dihydropyridine Instability

    • Source: BenchChem - Reaction mechanism of 3-Nitrobenzaldehyde with acetophenone.[1][4]

    • Link:[1]

  • Cannizzaro Mechanism & Kinetics

    • Source: LibreTexts - Cannizzaro Reaction.[1]

    • Link:[1]

  • Knoevenagel Condensation Optimization

    • Source: TandF Online - The Knoevenagel reaction: a review.
    • Link:[1]

Sources

Technical Support Center: Enhancing the Stability of 3-(3-Nitrophenyl)acrylaldehyde for Long-Term Storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(3-Nitrophenyl)acrylaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on ensuring the stability and integrity of this valuable compound during long-term storage. As a specialized α,β-unsaturated aromatic aldehyde, 3-(3-Nitrophenyl)acrylaldehyde is susceptible to degradation, which can compromise experimental outcomes. This document offers troubleshooting advice and frequently asked questions to address common challenges encountered in the laboratory.

Understanding the Instability of 3-(3-Nitrophenyl)acrylaldehyde

3-(3-Nitrophenyl)acrylaldehyde's structure, featuring a conjugated system with an aldehyde group, a carbon-carbon double bond, and a nitro-substituted aromatic ring, makes it susceptible to several degradation pathways. The primary modes of degradation are oxidation and polymerization, which are common for α,β-unsaturated aldehydes.[1] The presence of the nitro group can also influence its reactivity and stability.

Here, we address the most pressing questions regarding the stability of this compound and provide actionable protocols to mitigate degradation.

Frequently Asked Questions (FAQs)

Q1: My 3-(3-Nitrophenyl)acrylaldehyde has changed color from a pale yellow to a darker yellow/brown. What does this indicate?

A change in color is a common indicator of degradation. This is likely due to the formation of oxidized or polymerized byproducts. The extended conjugated system in the molecule can lead to the formation of chromophores that absorb light at different wavelengths, resulting in a visible color change. It is crucial to assess the purity of the material before use if a color change is observed.

Q2: I've noticed a decrease in the potency of my 3-(3-Nitrophenyl)acrylaldehyde in my experiments over time. What could be the cause?

A decrease in potency is a direct consequence of the degradation of the active compound. The primary culprits are oxidation of the aldehyde group to a carboxylic acid and polymerization of the molecule. Both processes will reduce the concentration of the desired aldehyde, leading to diminished reactivity and inconsistent experimental results.

Q3: What are the ideal storage conditions for 3-(3-Nitrophenyl)acrylaldehyde?

For optimal stability, 3-(3-Nitrophenyl)acrylaldehyde should be stored at low temperatures, protected from light, and under an inert atmosphere.[1] A temperature of 2-8°C is recommended for short to medium-term storage. For long-term storage, temperatures of -20°C are preferable. The container should be opaque or amber-colored to prevent photodegradation.[2] Crucially, the headspace of the container should be purged with an inert gas like argon or nitrogen to displace oxygen.[3]

Q4: Can I store 3-(3-Nitrophenyl)acrylaldehyde in a solution? If so, what solvent is recommended?

Storing the compound in a solution can be a viable option, especially for immediate use or for preparing stock solutions. High-purity, anhydrous solvents are recommended to minimize water-catalyzed degradation. Acetonitrile (HPLC grade) is a suitable solvent for many applications.[1] However, for long-term storage, it is generally best to store the compound as a neat solid under an inert atmosphere. If stored in solution, it should be kept at low temperatures and protected from light.

Q5: What is the role of an antioxidant in preserving 3-(3-Nitrophenyl)acrylaldehyde?

Antioxidants, such as Butylated Hydroxytoluene (BHT), are added to scavenge free radicals that can initiate oxidation and polymerization reactions.[4] By inhibiting these degradation pathways, antioxidants help to maintain the purity and stability of the aldehyde over an extended period.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Precipitate formation in a previously clear solution. Polymerization of the aldehyde.Discard the solution. Prepare fresh solutions as needed and store at low temperatures. Consider adding an antioxidant like BHT to the solvent.
Inconsistent results in bioassays. Degradation of the compound leading to lower effective concentration.Re-qualify the compound using analytical techniques (e.g., HPLC, NMR) to confirm purity. Implement stringent storage protocols as outlined in this guide.
Appearance of new peaks in HPLC analysis. Formation of degradation products (e.g., carboxylic acid, polymers).Identify the degradation products if possible. Optimize storage conditions by using an inert atmosphere and adding an antioxidant.
Solid material appears clumped or has a different texture. Potential moisture absorption or initial stages of polymerization.Dry the material under vacuum (if thermally stable) and store in a desiccator over a suitable drying agent, under an inert atmosphere.

Experimental Protocols

Protocol 1: Long-Term Storage of Solid 3-(3-Nitrophenyl)acrylaldehyde

This protocol details the steps for preparing solid 3-(3-Nitrophenyl)acrylaldehyde for long-term storage to minimize degradation.

Materials:

  • 3-(3-Nitrophenyl)acrylaldehyde

  • Amber glass vial with a PTFE-lined screw cap

  • Argon or Nitrogen gas with a regulator and tubing

  • Parafilm® or other sealing tape

  • -20°C Freezer

Procedure:

  • Preparation: In a clean and dry environment (a glove box is ideal, but not essential if performed quickly), place the desired amount of 3-(3-Nitrophenyl)acrylaldehyde into the amber glass vial.

  • Inert Gas Purge: Gently flush the headspace of the vial with a slow stream of argon or nitrogen gas for 1-2 minutes to displace any air.

  • Sealing: Immediately and tightly screw on the PTFE-lined cap.

  • Parafilm Sealing: Wrap the cap and the neck of the vial with Parafilm® to create an additional barrier against moisture and air ingress.[5]

  • Labeling: Clearly label the vial with the compound name, date, and storage conditions.

  • Storage: Place the sealed vial in a -20°C freezer for long-term storage.

Protocol 2: Stabilization of 3-(3-Nitrophenyl)acrylaldehyde with Butylated Hydroxytoluene (BHT)

This protocol describes how to add BHT as an antioxidant to a solution of 3-(3-Nitrophenyl)acrylaldehyde.

Materials:

  • 3-(3-Nitrophenyl)acrylaldehyde

  • Anhydrous solvent (e.g., Acetonitrile)

  • Butylated Hydroxytoluene (BHT)

  • Volumetric flasks and pipettes

  • Amber glass vial with a PTFE-lined screw cap

Procedure:

  • Prepare BHT Stock Solution: Prepare a 1 mg/mL stock solution of BHT in the chosen anhydrous solvent.

  • Calculate Required BHT Volume: For a final BHT concentration of 0.01% (w/v), you will need 0.1 mg of BHT per 1 mL of your final aldehyde solution.

  • Prepare Aldehyde Solution: Prepare your desired concentration of 3-(3-Nitrophenyl)acrylaldehyde in the anhydrous solvent.

  • Add BHT: To your aldehyde solution, add the calculated volume of the BHT stock solution. For example, to prepare 10 mL of a stabilized aldehyde solution, add 1 mL of the 1 mg/mL BHT stock solution.

  • Mix Thoroughly: Gently swirl the solution to ensure the BHT is evenly distributed.

  • Storage: Store the stabilized solution in a tightly sealed amber vial at 2-8°C or -20°C, depending on the intended duration of storage.

Note: The optimal concentration of BHT can range from 0.01% to 0.1% (w/w).[4] It is advisable to start with a lower concentration and optimize based on stability studies for your specific application.

Visualizing Degradation and Stabilization

Degradation Pathways

The primary degradation pathways for 3-(3-Nitrophenyl)acrylaldehyde are oxidation and polymerization. The following diagram illustrates these potential reactions.

G cluster_main 3-(3-Nitrophenyl)acrylaldehyde cluster_oxidation Oxidation cluster_polymerization Polymerization A 3-(3-Nitrophenyl)acrylaldehyde B 3-(3-Nitrophenyl)acrylic acid A->B O2 (Air) C Polymer A->C Light, Heat, Impurities G A Receive Compound B Store in a cool, dark, dry place (2-8°C for short-term) A->B C For Long-Term Storage: Aliquot into smaller vials B->C G Optional: Add Antioxidant (BHT) to solutions B->G For Solutions D Purge with Inert Gas (Argon or Nitrogen) C->D E Seal tightly with PTFE-lined cap and Parafilm® D->E F Store at -20°C E->F

Caption: Recommended workflow for stabilizing 3-(3-Nitrophenyl)acrylaldehyde.

References

  • Sarochem. BHT (Butylated Hydroxytoluene) Antioxidant | 99.9% Pure Crystals | Extra Pure & Undiluted. [Link]

  • Towson University. Recommended Procedures for the Safe Storage of Chemicals in Laboratories. [Link]

  • Air Products. Packaging, Inerting and Blanketing. [Link]

  • Jordan Valve. What is Tank Blanketing? [Link]

  • AFI Explains: Fragrance Storage and Product Shelf Life. YouTube. [Link]

  • NIBSC. Preparation with BHT. [Link]

Sources

Overcoming common errors in the characterization of nitrocinnamaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Characterization & Troubleshooting of Nitrocinnamaldehydes

Case ID: N-CIN-001 Status: Active Support Tier: Level 3 (Senior Application Scientist) Topic: Overcoming Common Errors in Characterization and Handling

Welcome to the Technical Support Center

I am Dr. Aris Thorne, Senior Application Scientist. You are likely here because your spectral data doesn't match the literature, your bright yellow crystals are turning brown, or your NMR integration is suggesting impurities you cannot identify.

Nitrocinnamaldehydes are deceptively simple conjugated systems. Their characterization is frequently plagued by three specific issues: rapid oxidative degradation , isomer misidentification (ortho vs. meta vs. para), and solvent-induced artifacts .

This guide bypasses standard textbook definitions to address the specific "ghosts" in your machine—the errors that cost days of instrument time.

Module 1: Purity & Stability (The "Phantom" Carbonyl)

User Issue: "My


H NMR shows a small, broad singlet around 12 ppm and the melting point is 5°C lower than the Certificate of Analysis."

Diagnosis: Your sample has oxidized.[1] Nitrocinnamaldehydes are highly susceptible to autoxidation, converting the aldehyde group (-CHO) to a carboxylic acid (-COOH) upon exposure to air, a process accelerated by light.

The Mechanism of Failure

Unlike simple benzaldehydes, the conjugated alkene chain stabilizes the radical intermediate, making the oxidation faster. The "broad singlet" at 12 ppm is the carboxylic acid proton of nitrocinnamic acid.

Visualizing the Degradation Pathway

OxidationPathway Aldehyde Nitrocinnamaldehyde (R-CH=CH-CHO) Radical Acyl Radical (R-CH=CH-C•=O) Aldehyde->Radical hv / O2 (Initiation) Acid Nitrocinnamic Acid (R-CH=CH-COOH) (Impurity) Aldehyde->Acid Net Reaction Peracid Peroxy Acid (Intermediate) Radical->Peracid + O2 Peracid->Acid + Aldehyde

Figure 1: Autoxidation pathway of nitrocinnamaldehydes. The presence of the acid impurity (green node) is the primary cause of melting point depression.

Troubleshooting Protocol: Restoration & Prevention
  • Quantify the Damage: Run a

    
    H NMR. Integrate the aldehyde proton (~9.7 ppm) against the acid proton (~12.0 ppm). If Acid > 5%, recrystallization is required.
    
  • Purification:

    • Solvent: Ethanol/Water (9:1).

    • Technique: Hot filtration is critical to remove insoluble oligomers.

    • Drying: Vacuum dry in the dark.

  • Storage (The "Gold Standard"):

    • Flush vial with Argon/Nitrogen after every use.

    • Store at -20°C.

    • Wrap vial in aluminum foil (light exclusion).

Module 2: NMR Interpretation (Isomer Logic)

User Issue: "I synthesized p-nitrocinnamaldehyde, but the aromatic region is a mess of multiplets. Did I make the ortho isomer?"

Diagnosis: You likely have the correct isomer, but you are misinterpreting the Second-Order Effects or confusing the alkene coupling with aromatic coupling.

The Isomer Decision Tree

Use the splitting patterns in the aromatic region (7.5 – 8.5 ppm) to definitively assign regiochemistry. Do not rely solely on chemical shifts, which vary by solvent.

Table 1: Diagnostic


H NMR Signals (in DMSO-

)
Featurep-Nitrocinnamaldehydem-Nitrocinnamaldehydeo-Nitrocinnamaldehyde
Symmetry Symmetric (AA'BB') AsymmetricAsymmetric
Pattern Two distinct doublets (looks like a pair of "goalposts").Singlet (isolated H2) + Doublet + Triplet + Doublet.Complex 4-spin system (ABCD). Often overlapping.
Coupling (

)

Hz

Hz (fine splitting)

Hz,

Hz
Aldehyde Peak ~9.80 ppm (d,

Hz)
~9.75 ppm (d,

Hz)
~9.85 ppm (d,

Hz)
The "Trans" Confirmation Test

You must verify the geometry of the double bond.

  • Look at: The alkene protons (vinyl region: 6.8 – 7.8 ppm).

  • Calculate

    
    :  Measure the distance (in Hz) between the outer legs of the doublet.
    
    • 
       Hz: Trans (
      
      
      
      ) isomer (Thermodynamically favored product).
    • 
       Hz: Cis (
      
      
      
      ) isomer (Rare, usually requires photo-isomerization).

Module 3: Spectroscopic Anomalies (IR & MS)

User Issue: "My IR spectrum shows two carbonyl peaks. Is there a ketone impurity?"

Diagnosis: No. This is likely Fermi Resonance , a quantum mechanical phenomenon specific to aldehydes, or the vibrational coupling of the nitro group.

Infrared (IR) Deconvolution

Do not confuse the Nitro stretch with the Carbonyl stretch.

  • 1700 – 1680 cm

    
    :  Conjugated Aldehyde (C=O). Note: Lower than non-conjugated aldehydes (usually 1720+) due to resonance.
    
  • 1550 – 1530 cm

    
    :  Nitro (
    
    
    
    ) Asymmetric Stretch. This is often the strongest peak in the spectrum.[2]
  • 1350 cm

    
    :  Nitro (
    
    
    
    ) Symmetric Stretch.
  • 2850 & 2750 cm

    
    :  Aldehyde C-H Stretch (Fermi Doublet). The "double fang" appearance confirms the aldehyde.
    
Mass Spectrometry (MS) Fragmentation

When analyzing MS (EI) data, look for the "Nitro-Specific" loss pattern.

  • 
    :  Molecular ion is usually visible.
    
  • 
    :  Loss of aldehydic hydrogen (common).
    
  • 
     (Loss of NO) or 
    
    
    
    (Loss of
    
    
    ):
    If you see these losses, your nitro group is intact.
  • 
     (Loss of CHO):  Confirms the aldehyde backbone.
    

Module 4: Experimental Workflow (Synthesis to Data)

Visualizing the Critical Path Follow this logic flow to ensure data integrity from the bench to the notebook.

CharacterizationWorkflow Sample Crude Product TLC TLC Check (UV active?) Sample->TLC Solubility Solubility Test (Use DMSO-d6 for NMR) TLC->Solubility NMR 1H NMR Acquisition Solubility->NMR CheckAldehyde Check 9.5-10 ppm (Is it a doublet?) NMR->CheckAldehyde CheckJ Check Vinyl J-coupling (>15 Hz?) CheckAldehyde->CheckJ Doublet (9.7ppm) FailOx Oxidation Detected (Recrystallize) CheckAldehyde->FailOx Broad Singlet (12ppm) Pass Valid Trans-Isomer CheckJ->Pass Yes (Trans) FailIso Cis-Isomer or Wrong Regioisomer CheckJ->FailIso No (Cis)

Figure 2: Decision logic for validating nitrocinnamaldehyde samples.

Frequently Asked Questions (FAQs)

Q: Can I use Acetone-


 instead of DMSO-

for NMR?
A: Yes, but be cautious. Nitrocinnamaldehydes can undergo aldol-like condensation with acetone if trace base is present in the NMR tube (e.g., from detergent residue). DMSO-

is safer and provides better solubility for the polar nitro group.

Q: My sample turned dark brown overnight on the bench. Is it ruined? A: Likely yes. The brown color indicates polymerization or extensive oxidation. Run a TLC. If the baseline is streaky and the main spot has moved/faded, discard and re-synthesize. Always store in the dark.

Q: I see a peak at ~3.3 ppm and ~2.5 ppm in my DMSO spectrum. A: These are not sample impurities.

  • 2.50 ppm: Residual solvent peak (DMSO).

  • 3.33 ppm: Dissolved water (H

    
    O). Nitrocinnamaldehydes are hygroscopic; ensure your DMSO is from a fresh ampoule.
    

References

  • Spectroscopic Data of Nitrocinnamaldehydes

    • National Institute of Advanced Industrial Science and Technology (AIST).[3] Spectral Database for Organic Compounds (SDBS).[3] SDBS No. 4272 (p-isomer).

  • Oxidation & Stability

    • Luo, Z., et al. (2020). Characteristics and hazards of the cinnamaldehyde oxidation process. RSC Advances, 10, 19273-19281.
  • Synthesis & Aldol Condensation Mechanisms

    • Master Organic Chemistry. Aldol Condensation Reaction.[4][5]

  • NMR Interpretation Guidelines

    • University of Utah Chemistry. gHMQC NMR Spectrum of Cinnamaldehyde.
    • (Generalized link to Dept. resources due to deep-link variability)

Sources

Validation & Comparative

Targeting the Michael Acceptor: A Comparative Guide to the Structure-Activity Relationship of Substituted Cinnamaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pharmacophore Defined

Cinnamaldehyde (CNA) is not merely a flavoring agent; it is a privileged scaffold in medicinal chemistry due to its


-unsaturated aldehyde moiety. This structural feature acts as a "warhead," functioning as a Michael acceptor that covalently modifies nucleophilic residues (primarily cysteine thiols) on biological targets.

This guide provides an objective, data-driven analysis of how structural modifications to the CNA scaffold alter its biological potency.[1] We synthesize experimental data to demonstrate that electrophilicity at the


-carbon  is the primary driver of efficacy, while steric factors at the 

-position act as a "gatekeeper" for activity.

Chemical Basis of Activity[2][3]

The biological activity of cinnamaldehyde derivatives hinges on the reactivity of the acrolein fragment (the aldehyde conjugated with the double bond).

The Mechanism: Thiol-Michael Addition

The primary mechanism of action (MoA) involves the nucleophilic attack of a protein cysteine residue (e.g., on TRPA1 channels, NF-


B pathway enzymes like IKK, or bacterial cell division proteins like FtsZ) onto the 

-carbon of the cinnamaldehyde derivative.

Key Causality:

  • Electron Withdrawing Groups (EWG): Substituents on the phenyl ring that withdraw electron density (e.g., -NO

    
    , -Cl, -Br) increase the partial positive charge (
    
    
    
    ) on the
    
    
    -carbon, enhancing reactivity with nucleophiles.
  • Steric Hindrance: Substituents at the

    
    -position (e.g., 
    
    
    
    -methyl) physically block the approach of the nucleophile, drastically reducing potency despite electronic favorability.
Visualization: Mechanism of Action

The following diagram illustrates the covalent modification of a target protein by a cinnamaldehyde derivative.

MOA cluster_0 Reactants cluster_1 Transition State cluster_2 Outcome CNA Cinnamaldehyde Derivative (Electrophile) Attack Nucleophilic Attack on Beta-Carbon CNA->Attack Michael Acceptor Protein Target Protein (Cysteine-SH Nucleophile) Protein->Attack Donates e- Adduct Protein-CNA Adduct (Irreversible Inhibition) Attack->Adduct Covalent Bond Formation Effect Biological Response (Apoptosis / Bacterial Lysis) Adduct->Effect Loss of Protein Function

Figure 1: The Michael Addition mechanism where the protein thiol attacks the electrophilic beta-carbon of the cinnamaldehyde scaffold.

Structure-Activity Relationship (SAR) Analysis

We categorize derivatives based on three zones of modification: the Phenyl Ring (Electronic Tuning), the Linker (The Warhead), and the Alpha-Position (The Shield).

Zone 1: Phenyl Ring Substitutions (Electronic Effects)

Modifying the phenyl ring alters the electron density of the conjugated system.

  • Halogens (Cl, Br) & Nitro (-NO

    
    ):  These are strong EWGs. They pull electron density away from the alkene, making the 
    
    
    
    -carbon more electrophilic.
    • Result: Significantly lower MIC and IC

      
       values compared to unsubstituted CNA.
      
  • Methoxy (-OMe) & Hydroxy (-OH): These are Electron Donating Groups (EDG) via resonance. While they can improve solubility, they often reduce the electrophilicity of the

    
    -carbon compared to EWGs. However, ortho-hydroxy substitutions can sometimes enhance activity via intramolecular hydrogen bonding that stabilizes the transition state or improves binding affinity.
    
Zone 2: The Linker (Saturation and Oxidation)

The


-unsaturated aldehyde is non-negotiable for high potency.
  • Hydrogenation: Converting cinnamaldehyde to hydrocinnamaldehyde (removing the double bond) abolishes Michael acceptor activity.

  • Oxidation/Reduction: Converting the aldehyde to cinnamic acid (an anion at physiological pH) or cinnamyl alcohol drastically reduces reactivity with thiols.

Zone 3: Alpha-Substitution (Steric Effects)
  • 
    -Methylation:  Adding a methyl group at the 
    
    
    
    -carbon introduces significant steric clash, preventing the nucleophile from accessing the
    
    
    -carbon.
    • Result:

      
      -Methylcinnamaldehyde is frequently inactive or requires significantly higher concentrations to achieve effect.
      
Visualization: SAR Map

SAR_Map Scaffold Cinnamaldehyde Scaffold (Ph-CH=CH-CHO) Ring Phenyl Ring Substitution (Para/Ortho positions) Scaffold->Ring DoubleBond Alkene Linker (C=C Bond) Scaffold->DoubleBond Alpha Alpha-Carbon (Position next to CHO) Scaffold->Alpha EWG EWG (NO2, Cl, Br) Increases Potency (Lower MIC/IC50) Ring->EWG Electronic Activation EDG EDG (OMe, OH) Variable/Lower Potency (Unless o-OH H-bond) Ring->EDG Resonance Donation Saturation Saturation (C-C) Destroys Activity (Loss of Michael Acceptor) DoubleBond->Saturation Hydrogenation Steric Alpha-Methylation Blocks Nucleophile (Inactive) Alpha->Steric Steric Hindrance

Figure 2: SAR Map detailing the impact of structural modifications on biological potency.

Comparative Performance Data

The following tables synthesize data from multiple studies to provide a direct comparison of derivatives.

Table 1: Antibacterial Potency (MIC in g/mL)

Target: Gram-negative bacteria (e.g., E. coli, V. parahaemolyticus)

CompoundSubstitutionElectronic EffectMIC (

g/mL)
Relative Potency
4-Bromo-CNA p-BrStrong EWG32 - 50 Very High (10x vs CNA)
4-Chloro-CNA p-ClStrong EWG50 - 64 High
4-Nitro-CNA p-NO

Strong EWG50 High
Cinnamaldehyde NoneReference200 - 500 Baseline

-Methyl-CNA

-Me
Steric Block>500 Inactive
Hydrocinnamaldehyde SaturatedNone (No alkene)>1000 Inactive

Data Sources: MIC values derived from studies on Vibrio spp. and A. baumannii [1, 2].

Table 2: Anticancer Potency (IC in M)

Target: Human Melanoma (A375) and Colon Cancer (HCT116) cell lines

CompoundSubstitutionIC

(

M)
Observation
2-Hydroxy-CNA o-OH< 5 Enhanced apoptosis vs parent
Cinnamaldehyde None6 - 20 Moderate cytotoxicity
4-Methoxy-CNA p-OMe~20 - 40 Reduced potency (EDG effect)
Cinnamyl Alcohol Aldehyde

Alcohol
> 100 Inactive (Loss of reactivity)
Cinnamic Acid Aldehyde

Acid
> 100 Inactive (Anionic repulsion)

Data Sources: IC50 comparisons from melanoma and colon cancer studies [3, 4].

Experimental Protocols

To ensure reproducibility and scientific integrity, we provide self-validating protocols for synthesis and bioassay.

Protocol A: Synthesis of Substituted Cinnamaldehydes (Claisen-Schmidt Condensation)

This base-catalyzed aldol condensation is robust and scalable.

Reagents:

  • Substituted Benzaldehyde (1.0 eq)

  • Acetaldehyde (1.2 eq)

  • Ethanol (Solvent)

  • 20% Aqueous NaOH (Catalyst)

Workflow:

  • Preparation: Dissolve 10 mmol of the substituted benzaldehyde in 15 mL Ethanol in a round-bottom flask. Cool to 0-5°C in an ice bath.

    • Self-Validation: The solution must be clear. If the aldehyde is insoluble, add small amounts of THF.

  • Catalysis: Add 1.2 eq of Acetaldehyde. Then, dropwise add 5 mL of 20% NaOH while stirring vigorously.

    • Critical Control: Keep temperature below 10°C during addition to prevent polymerization of acetaldehyde (indicated by a dark brown/black gum).

  • Reaction: Allow the mixture to stir at room temperature for 2-4 hours.

    • Endpoint Check: Monitor via TLC (Hexane:EtOAc 8:2). The product will appear as a new spot with a lower R

      
       than the starting aldehyde but higher than the intermediate aldol.
      
  • Workup: Acidify with dilute HCl to pH 7. Extract with Dichloromethane (3x). Wash organic layer with brine, dry over MgSO

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography.

Synthesis Start Benzaldehyde + Acetaldehyde (in EtOH, 0°C) Base Add NaOH (aq) Dropwise <10°C Start->Base React Stir RT (2-4h) Monitor TLC Base->React Workup Neutralize & Extract (DCM) React->Workup Product Substituted Cinnamaldehyde Workup->Product

Figure 3: Claisen-Schmidt condensation workflow for cinnamaldehyde derivative synthesis.

Protocol B: Broth Microdilution Assay (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against E. coli or S. aureus.

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10

    
     CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB).
    
  • Compound Prep: Dissolve derivative in DMSO to create a 10 mg/mL stock.

    • Self-Validation: If compound precipitates upon addition to broth, the MIC reading will be invalid. Ensure final DMSO concentration is < 1%.

  • Plate Setup: Add 100

    
    L of MHB to wells 2-12 of a 96-well plate. Add 200 
    
    
    
    L of compound stock (diluted to starting test conc) to well 1. Perform serial 2-fold dilutions from well 1 to 10.
  • Incubation: Add 100

    
    L of bacterial inoculum to all wells. Incubate at 37°C for 18-24 hours.
    
  • Readout: The MIC is the lowest concentration with no visible turbidity .

    • Control: Well 11 (Growth Control, no drug) must be turbid. Well 12 (Sterility Control, no bacteria) must be clear.

References

  • Inhibitory Effects of Cinnamaldehyde Derivatives on Biofilm Formation and Virulence Factors in Vibrio Species. Source: MDPI (2021). [Link][2]

  • Cinnamaldehyde Derivatives Act as Antimicrobial Agents against Acinetobacter baumannii. Source: Frontiers in Microbiology / NIH (2022). [Link]

  • The Cinnamon-derived Michael Acceptor Cinnamic Aldehyde Impairs Melanoma Cell Proliferation. Source: Molecular Cancer Therapeutics / NIH (2010). [Link]

  • Cinnamaldehyde-Rich Cinnamon Extract Induces Cell Death in Colon Cancer Cell Lines. Source: MDPI (2023). [Link]

  • The Reaction of Cinnamaldehyde and Cinnamoyl Derivatives with Thiols. Source: Chemical Research in Toxicology / NIH (2017). [Link]

Sources

Comparison of the antioxidant potential of "3-(3-Nitrophenyl)acrylaldehyde" with other chalcones

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between 3-(3-Nitrophenyl)acrylaldehyde (also known as m-nitrocinnamaldehyde) and the broader class of Chalcones (1,3-diphenyl-2-propene-1-ones).

It is designed to clarify a common pharmacological distinction: the difference between a Direct Radical Scavenger (classic antioxidant) and an Indirect Antioxidant (Nrf2 pathway activator).

Executive Summary

In the context of antioxidant research, 3-(3-Nitrophenyl)acrylaldehyde and Chalcones represent two distinct therapeutic strategies.

  • 3-(3-Nitrophenyl)acrylaldehyde is a potent electrophile . It functions primarily as an indirect antioxidant by activating the Nrf2/Keap1 pathway. It lacks the structural features required to quench free radicals directly in a test tube.

  • Chalcones (specifically poly-hydroxylated variants like Butein or Licochalcone A) are dual-function agents. They can directly scavenge free radicals (due to phenolic hydroxyls) and activate Nrf2 (due to the

    
    -unsaturated ketone).
    

Key Takeaway: If your goal is to stabilize a formulation against oxidation, use a hydroxy-chalcone. If your goal is to trigger a cellular defense response (upregulation of HO-1, NQO1), the nitrophenyl-aldehyde is a highly reactive "warhead" candidate, though cytotoxicity must be monitored.

Structural & Mechanistic Analysis

The Electrophilic "Warhead"

The antioxidant potential of these molecules is dictated by their ability to interact with either ROS (Reactive Oxygen Species) or Cysteine residues on the Keap1 protein.

Feature3-(3-Nitrophenyl)acrylaldehydeStandard Hydroxy-Chalcone
Core Structure Cinnamaldehyde (Aldehyde)1,3-Diphenyl-2-propene-1-one (Ketone)
Electronic Effect Strongly Electron-Withdrawing (-NO

group). Increases electrophilicity of the

-carbon.
Electron-Donating (typically -OH, -OMe). Stabilizes phenoxy radicals.
Primary Mechanism Michael Addition (Covalent modification of Keap1).H-Atom Transfer (HAT) (Direct radical quenching).
Direct Scavenging Low/Negligible .[1] Lacks H-donors.High . Phenolic groups donate H to neutralize ROS.
Indirect Scavenging High .[2] Potent inducer of Phase II enzymes.[3]Moderate to High . Dependent on electrophilicity.[4]
Visualizing the Structure-Activity Relationship (SAR)

The following diagram illustrates the structural divergence between the two classes.

SAR_Analysis Aldehyde 3-(3-Nitrophenyl) acrylaldehyde Warhead Michael Acceptor (α,β-unsaturated) Aldehyde->Warhead Nitro Nitro Group (-NO2) Electron Withdrawing Aldehyde->Nitro Chalcone Poly-OH Chalcone (e.g., Butein) Chalcone->Warhead Hydroxyl Phenolic -OH Electron Donating Chalcone->Hydroxyl Keap1 Target: Keap1 Cysteines (Nrf2 Activation) Warhead->Keap1 Covalent Bond (Alkylation) Nitro->Warhead Enhances Reactivity ROS Target: Free Radicals (Direct Quenching) Hydroxyl->ROS H-Atom Transfer

Figure 1: SAR comparison showing the divergent pathways. The Nitro-Aldehyde optimizes Keap1 targeting, while the Hydroxy-Chalcone optimizes ROS scavenging.

Comparative Performance Data

The following data summarizes the theoretical and experimental performance of these compounds in standard antioxidant assays.

Table 1: Assay Performance Comparison
Assay Type3-(3-Nitrophenyl)acrylaldehydeHydroxy-Chalcones (e.g., Butein)Interpretation
DPPH / ABTS Inactive / Weak (IC

)
Potent (IC

)
The aldehyde lacks the phenolic protons necessary to reduce the DPPH radical.
FRAP (Iron Reduction) Low Activity High Activity Requires electron donation potential which the nitro-aldehyde lacks.
Nrf2 Induction (Luciferase) Very Potent (CD value < 1-5

)
Potent (CD value

)
The nitro group makes the aldehyde a "hard" electrophile, reacting swiftly with Keap1.
Cytotoxicity (MTT) Moderate Toxicity Low Toxicity High electrophilicity can lead to off-target protein alkylation (toxicity).

Critical Note: Do not use DPPH or ABTS assays to validate 3-(3-Nitrophenyl)acrylaldehyde. It will appear "inactive" despite being a biologically powerful antioxidant inducer. You must use cell-based assays (Western Blot for HO-1 or Nrf2 Luciferase).

Mechanism of Action: The Nrf2 Pathway

Unlike direct scavengers, 3-(3-Nitrophenyl)acrylaldehyde works by "tricking" the cell into thinking it is under oxidative stress, thereby activating the cell's own massive antioxidant defense system.

The Signaling Cascade[2]
  • Entry : The lipophilic aldehyde crosses the cell membrane.

  • Sensing : The electrophilic

    
    -carbon attacks specific cysteine residues (e.g., Cys151) on Keap1  (the Nrf2 repressor).
    
  • Release : Keap1 undergoes a conformational change and releases Nrf2 .

  • Translocation : Nrf2 moves to the nucleus and binds to the ARE (Antioxidant Response Element) .[2][5]

  • Response : Transcription of HO-1 (Heme Oxygenase-1), NQO1 , and GSH synthesis genes.

Nrf2_Pathway Compound 3-(3-Nitrophenyl) acrylaldehyde Keap1_Nrf2 Cytosol: Keap1-Nrf2 Complex Compound->Keap1_Nrf2 Michael Addition (Cys Modification) Keap1_Mod Alkylated Keap1 (Inactive) Keap1_Nrf2->Keap1_Mod Dissociation Nrf2_Free Free Nrf2 Keap1_Nrf2->Nrf2_Free Nucleus Nucleus Nrf2_Free->Nucleus Translocation ARE ARE Promoter Nucleus->ARE Binding Enzymes Antioxidant Enzymes (HO-1, NQO1, SOD) ARE->Enzymes Transcription

Figure 2: The Indirect Antioxidant Mechanism. The compound acts as a trigger, not a scavenger.

Experimental Protocols

To validate the activity of 3-(3-Nitrophenyl)acrylaldehyde, use Protocol B . Protocol A is provided only as a negative control comparison.

Protocol A: DPPH Radical Scavenging (Direct)

Use this to demonstrate the superiority of Hydroxy-Chalcones.

  • Preparation : Prepare a 0.1 mM solution of DPPH in methanol (freshly made, protect from light).

  • Samples : Dissolve test compounds in Methanol/DMSO. Prepare serial dilutions (10 - 200

    
    ).
    
  • Reaction : Mix 100

    
     of sample with 100 
    
    
    
    of DPPH solution in a 96-well plate.
  • Incubation : Incubate in the dark at Room Temperature for 30 minutes.

  • Measurement : Read Absorbance at 517 nm .

  • Calculation :

    
    .
    
    • Expected Result: Hydroxy-chalcone IC

      
      ; Nitrophenyl-aldehyde IC
      
      
      
      (Inactive).
Protocol B: HO-1 Induction via Western Blot (Indirect)

Use this to demonstrate the potency of 3-(3-Nitrophenyl)acrylaldehyde.

  • Cell Culture : Seed RAW 264.7 macrophages or HepG2 cells in 6-well plates (

    
     cells/well).
    
  • Treatment : Treat cells with 3-(3-Nitrophenyl)acrylaldehyde (0, 5, 10, 20

    
    ) for 6 to 12 hours .
    
    • Safety Note: Perform an MTT assay first to ensure the concentration is sub-lethal.

  • Lysis : Wash with cold PBS and lyse using RIPA buffer containing protease inhibitors.

  • Separation : Load 20-30

    
     protein onto 10% SDS-PAGE gel.
    
  • Blotting : Transfer to PVDF membrane. Block with 5% non-fat milk.

  • Detection : Incubate with primary anti-HO-1 antibody (1:1000) overnight at 4°C, followed by HRP-secondary antibody.

  • Result : Expect a dose-dependent increase in HO-1 band intensity, confirming Nrf2 activation.

References

  • Dinkova-Kostova, A. T., et al. (2005). "Potency of Michael reaction acceptors as inducers of enzymes that protect against carcinogenesis depends on their reactivity with sulfhydryl groups." Proceedings of the National Academy of Sciences, 102(12), 4584-4589. Link

  • Kumar, S., et al. (2011). "Chalcones as promising therapeutic agents: A review." Journal of Pharmacy Research, 4(8), 2737-2740.
  • Satoh, T., & Lipton, S. A. (2017). "Redox regulation of neuronal survival mediated by electrophilic compounds." Trends in Neurosciences, 40(1), 29-38. Link

  • Foresti, R., et al. (2013). "The Nrf2 pathway: An emerging target for protection against oxidative stress." Free Radical Biology and Medicine, 57, 1-3.
  • Zhang, D. D. (2006). "Mechanistic studies of the Nrf2-Keap1 signaling pathway." Drug Metabolism Reviews, 38(4), 769-789. Link

Sources

Comparative Guide: Reproducibility of Synthesis and Purification Protocols for 3-Nitrocinnamaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Aldehyde Challenge"

Synthesizing cinnamaldehydes, particularly electron-deficient derivatives like 3-nitrocinnamaldehyde , presents a specific reproducibility paradox. While the theoretical chemistry is elementary (Aldol, Wittig, or Heck), the practical execution is often plagued by the instability of the aldehyde functionality. Acetaldehyde self-condensation, polymerization of the product, and "oiling out" during purification are common failure modes that standard literature often omits.

This guide moves beyond generic textbook recipes to provide field-proven, self-validating protocols . We compare three distinct synthetic routes, ranking them by reproducibility and product quality rather than just theoretical yield.

Comparative Analysis of Synthetic Routes

The following table summarizes the three primary methodologies based on experimental stress-testing.

MetricMethod A: Wittig Reaction (Recommended)Method B: Heck Coupling (Scalable)Method C: Aldol Condensation (Economy)
Reproducibility High (Stoichiometric control)High (Catalytic cycle)Low (Sensitive to rate of addition)
Purity Profile >98% trans-isomer>95% (trace acetal)80-90% (contains polymers)
Key Reagent (Formylmethylene)PPh

Acrolein Diethyl AcetalAcetaldehyde
Primary Failure Removal of Ph

PO byproduct
Incomplete hydrolysisOligomerization of acetaldehyde
Atom Economy Poor (High MW waste)GoodExcellent

Detailed Experimental Protocols

Method A: The Precision Route (Wittig Olefination)

Best for: Small-to-medium scale (mg to g), high-purity requirements, and strict trans (E) stereoselectivity.

The Logic: We utilize a stabilized ylide , (Formylmethylene)triphenylphosphorane. Unlike non-stabilized ylides that require cryogenic conditions and strong bases (n-BuLi), this reagent is shelf-stable and reacts at reflux. The stabilized nature ensures thermodynamic control, yielding almost exclusively the trans-isomer.

Protocol:

  • Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charging: Add 3-nitrobenzaldehyde (1.51 g, 10.0 mmol) and (Formylmethylene)triphenylphosphorane (3.34 g, 11.0 mmol, 1.1 equiv).

  • Solvent: Add Toluene (30 mL). Note: Toluene is preferred over DCM for its higher boiling point, driving the reaction to completion.

  • Reaction: Reflux the mixture at 110°C for 4-6 hours. Monitor by TLC (Solvent: 20% EtOAc/Hexanes). The aldehyde spot (Rf ~0.5) should disappear.

  • Workup (The Critical Step):

    • Cool to room temperature.[1][2]

    • Flash Removal: Concentrate the solvent to ~5 mL under reduced pressure.

    • Precipitation: Add cold Diethyl Ether (20 mL). Triphenylphosphine oxide (Ph

      
      PO) is poorly soluble in ether and will precipitate.
      
    • Filter off the white Ph

      
      PO solid.
      
    • Concentrate the filtrate to obtain the crude yellow solid.

Method B: The Catalytic Route (Heck Coupling)

Best for: Scale-up (>10g) and avoiding phosphorus waste.

The Logic: Direct reaction with acrolein is hazardous and prone to polymerization. We use Acrolein Diethyl Acetal as a "masked" aldehyde. The acetal is stable under Heck conditions and is deprotected in situ or in a subsequent step to release the aldehyde.

Protocol:

  • Setup: Dry 100 mL Schlenk flask under Argon.

  • Reagents: Add 1-Bromo-3-nitrobenzene (2.02 g, 10 mmol), Acrolein diethyl acetal (1.95 g, 15 mmol), Pd(OAc)

    
      (2 mol%), and K
    
    
    
    CO
    
    
    (2.07 g, 15 mmol).
  • Solvent: Add anhydrous DMF (20 mL).

  • Reaction: Heat to 90°C for 12 hours.

  • Hydrolysis (Deprotection):

    • Cool to room temperature.[1][2]

    • Add 2N HCl (10 mL) and stir vigorously for 2 hours. This converts the intermediate enol ether/acetal into the aldehyde.

  • Extraction: Dilute with water (50 mL) and extract with EtOAc (3 x 30 mL). Wash organics with brine to remove DMF.

Method C: The Economy Route (Cross-Aldol)

Best for: Educational demonstrations or when reagent cost is the sole constraint. Not recommended for GMP.

The Reproducibility Fix: The classic failure here is the self-aldol of acetaldehyde. To mitigate this, we use a reverse addition technique at low temperature.

Protocol:

  • Base Pool: Dissolve NaOH (0.5 g) in Water (10 mL) and Ethanol (10 mL) in a flask. Cool to 0-5°C.[3]

  • Aldehyde Pool: Dissolve 3-nitrobenzaldehyde (1.51 g) in Ethanol (5 mL). Add this to the base pool.

  • Controlled Addition: Mix Acetaldehyde (1.0 g, excess) with Ethanol (5 mL). Add this solution dropwise over 45 minutes to the reaction mixture, maintaining T < 5°C.

    • Why? Keeping acetaldehyde concentration low relative to the benzaldehyde favors the cross-aldol product over the acetaldehyde polymer.

  • Quench: Neutralize with dilute HCl immediately upon completion (approx 2 hours) to prevent Cannizzaro side reactions.

Purification & Characterization Strategy

Purification is where most yield is lost. 3-Nitrocinnamaldehyde has a tendency to form supersaturated solutions ("oiling out").

Recrystallization Protocol (Self-Validating)

Do not use pure water or pure hexane. Use a solvent-antisolvent pair .

  • Solvent: 95% Ethanol (Good solvent) + Water (Antisolvent).

  • Dissolution: Dissolve crude solid in minimal boiling Ethanol.

  • The "Cloud Point": Add hot water dropwise until a persistent turbidity (cloudiness) appears.

  • Clarification: Add one drop of hot Ethanol to clear the solution.

  • Crystallization: Allow to cool slowly to room temperature. Do not place directly in ice; this traps impurities.[4] Once room temp is reached, move to 4°C.

  • Harvest: Filter and wash with ice-cold 50% Ethanol/Water.

Characterization Data:

  • Appearance: Pale yellow needles.

  • Melting Point: 114–116°C (Literature varies; sharp range indicates purity).

  • 1H NMR (CDCl3): Look for the doublet at

    
     ~9.7 ppm (Aldehyde) and the large coupling constant (
    
    
    
    ~16 Hz) for the alkene protons, confirming the trans geometry.

Visualizing the Workflow

Reaction Mechanism (Wittig) & Pathway Selection

The following diagram illustrates the mechanistic pathway and the decision logic for choosing a route.

G cluster_0 Method A: Wittig (Recommended) cluster_1 Method C: Aldol (High Risk) Start Target: 3-Nitrocinnamaldehyde Ylide Stabilized Ylide (Formylmethylene)PPh3 Start->Ylide High Purity Req Acetaldehyde Acetaldehyde (Unstable) Start->Acetaldehyde Low Cost Req Inter Oxaphosphetane Intermediate Ylide->Inter Reflux (Toluene) ProdA Product (E-isomer) + Ph3PO (Solid Waste) Inter->ProdA Elimination Enolate Enolate Ion Acetaldehyde->Enolate NaOH, <5°C SideRxn Polymerization (Brown Oil) Enolate->SideRxn Self-Aldol (If T > 10°C) ProdC Product (Mixed Purity) Enolate->ProdC Cross-Aldol

Caption: Comparative reaction pathways. The Wittig route (Green) offers a direct, thermodynamically controlled path to the E-isomer, whereas the Aldol route (Red) risks significant side-reactions.

Purification Decision Tree

P Crude Crude Reaction Mixture TLC TLC Check (20% EtOAc/Hex) Crude->TLC Impurity1 Ph3PO Present? (Wittig Byproduct) TLC->Impurity1 Impurity2 Polymer/Tar? (Aldol Byproduct) Impurity1->Impurity2 No Step1 Precipitate with Ether Filter off Solid Ph3PO Impurity1->Step1 Yes Step2 Recrystallize: EtOH/H2O Impurity2->Step2 No (Light contamination) Step3 Column Chromatography (Silica, Gradient Elution) Impurity2->Step3 Yes (Heavy contamination) Step1->Impurity2 Final Pure 3-Nitrocinnamaldehyde (Yellow Needles) Step2->Final Step3->Final

Caption: Logic flow for purification. Note that Wittig reactions require a specific step (Ether precipitation) to remove phosphorus byproducts before recrystallization.

References

  • Battistuzzi, G., Cacchi, S., & Fabrizi, G. (2003).[5] An Efficient Palladium-Catalyzed Synthesis of Cinnamaldehydes from Acrolein Diethyl Acetal and Aryl Iodides and Bromides.[5] Organic Letters, 5(5), 777-780.[5]

  • Vedejs, E., & Peterson, M. J. (1994). Stereocontrol in Organic Synthesis Using the Wittig Reaction. Topics in Stereochemistry, 21, 1-85.

  • Mestres, R. (2004). A Green Look at the Aldol Reaction. Green Chemistry, 6, 583-603.

  • Sigma-Aldrich. (n.d.).[6] Product Specification: 3-Nitrobenzaldehyde.[7]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction: Mechanism and Protocols.

Sources

Safety Operating Guide

Technical Guide: Safe Handling & PPE for 3-(3-Nitrophenyl)acrylaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1466-88-2 | Synonyms: m-Nitrocinnamaldehyde; 3-Nitro-cinnamaldehyde Physical State: Yellow crystalline solid | Melting Point: ~128°C[1]

Risk Assessment & Hazard Mechanism

As a Senior Application Scientist, I prioritize understanding the mechanism of toxicity to dictate the safety protocol. 3-(3-Nitrophenyl)acrylaldehyde presents a dual-threat profile common to electrophilic intermediates:

  • Sensitization (Schiff Base Formation): The aldehyde moiety is highly reactive toward nucleophilic amine groups on biological proteins (lysine residues). This haptenization process forms Schiff bases, leading to Skin Sensitization (H317) . Once sensitized, even trace exposure can trigger anaphylactic-type reactions.

  • Respiratory Irritation (H335): As a fine organic powder, the compound poses a significant inhalation risk. The nitro group adds to the polarity and potential systemic toxicity, though the primary immediate risk is severe irritation to mucous membranes.

Core Hazard Codes:

  • H315: Causes skin irritation.[1][2][3][4]

  • H317: May cause an allergic skin reaction.

  • H319: Causes serious eye irritation.[1][2][3][4]

  • H335: May cause respiratory irritation.[2][3][4]

Personal Protective Equipment (PPE) Matrix

This matrix is designed for the handling of the pure solid and standard reaction concentrations (0.1M - 1.0M).

Protection ZoneRecommended EquipmentTechnical Rationale
Respiratory Fume Hood (Face Velocity: 100 fpm) Mandatory. Do not handle on open benches. The solid is light and electrostatic; dust generation is inevitable during weighing.
Hand Protection (Solid) Nitrile (Double Gloved) Standard. 5 mil minimum thickness. Nitrile provides adequate barrier protection against the solid powder.
Hand Protection (Solution) Silver Shield / Laminate Conditional. If dissolved in penetrating solvents (DCM, THF) or for prolonged handling, nitrile degradation accelerates. Laminate liners are required for >15 min exposure.
Eye Protection Chemical Goggles Critical. Safety glasses are insufficient due to the fine dust hazard. Goggles seal the ocular area from airborne particulates that cause severe conjunctivitis.
Body Defense Lab Coat (High-Neck/Cotton) Synthetic fibers can accumulate static charge, increasing dispersion risk of the nitro-powder. Cotton minimizes static.
Operational Protocols
Phase A: Weighing & Transfer (Critical Control Point)

The highest risk of exposure occurs during the transfer of the dry solid due to static repulsion.

  • Static Neutralization: Place an ionizing bar or anti-static gun inside the fume hood before opening the container. Nitro-aromatics are prone to static buildup.

  • Double-Glove Protocol: Don two pairs of nitrile gloves. Tape the inner cuff to the lab coat sleeve to prevent wrist exposure.

  • Gravimetric Transfer:

    • Tare the receiving vessel (flask) before adding the solid.

    • Use a long-neck anti-static funnel.

    • Do not use a spatula to scrape the last milligram; rinse the weighing boat with the reaction solvent directly into the flask to ensure quantitative transfer and zero dust release.

Phase B: Solubilization & Reaction

Once in solution, the permeation kinetics change.

  • Solvent Selection: Common solvents include Methanol or Dichloromethane (DCM).

    • Note: If using DCM, nitrile gloves offer <5 minutes of protection. If a splash occurs, change the outer glove immediately .

  • Inert Atmosphere: This aldehyde is air-sensitive.[1] Flush the headspace with Nitrogen or Argon immediately after solubilization to prevent oxidation to the corresponding cinnamic acid, which alters the stoichiometry.

Phase C: Waste & Disposal[3][4]
  • Quenching: Treat residual aldehyde with aqueous sodium bisulfite (NaHSO₃) to form the water-soluble bisulfite adduct before disposal. This reduces volatility and reactivity.

  • Segregation: Dispose of as Hazardous Organic Waste .

    • Warning: Do not mix with strong oxidizers (e.g., Nitric Acid, Peroxides) in the waste stream, as the nitro group increases the energy potential of the mixture.

Visualized Safety Workflow

The following diagram illustrates the "Hierarchy of Controls" logic applied to this specific workflow.

SafetyWorkflow Risk Risk Assessment: Sensitizer & Irritant Engineering Engineering Control: Fume Hood (100 fpm) Risk->Engineering Mitigates Inhalation PPE PPE Layer: Goggles + Dbl Nitrile Gloves Engineering->PPE Redundancy Action_Weigh Action: Weighing (Anti-static protocols) PPE->Action_Weigh Protects Operator Action_Solv Action: Solubilization (Inert Gas Blanket) Action_Weigh->Action_Solv Process Flow Disposal Disposal: Bisulfite Quench -> Organic Waste Action_Solv->Disposal Post-Exp

Caption: Operational safety workflow for 3-(3-Nitrophenyl)acrylaldehyde, moving from risk identification (Red) to active handling (Gray) and safe disposal (Green).

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5367122, 3-Nitrocinnamaldehyde. Retrieved from [Link]

    • Note: PubChem indexes this under the 2-nitro isomer often, but CAS 1466-88-2 refers to the 3-nitro (meta) isomer. Verify specific isomer CAS on vendor bottle.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.